5,8-Dimethyl-9h-carbazol-3-ol
Description
Properties
IUPAC Name |
5,8-dimethyl-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-3-4-9(2)14-13(8)11-7-10(16)5-6-12(11)15-14/h3-7,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYKPVBQQUNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)O)NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220188 | |
| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-43-8 | |
| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069902438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 5,8-Dimethyl-9H-carbazol-3-ol
Preamble: The Strategic Importance of Carbazole Scaffolds
Carbazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their rigid, planar, and electron-rich nature makes them privileged scaffolds for interacting with biological targets, most notably DNA and various enzymes. The compound 5,8-Dimethyl-9H-carbazol-3-ol is of particular interest as a key synthetic intermediate for analogues of ellipticine, a potent anticancer agent that functions as a DNA intercalator and topoisomerase II inhibitor.[1] The precise placement of substituents on the carbazole framework is critical to modulating pharmacological activity, solubility, and toxicity. Therefore, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in drug discovery and development pipelines.
This guide provides a comprehensive, logic-driven approach to the complete structural elucidation of 5,8-Dimethyl-9H-carbazol-3-ol. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind each analytical step, demonstrating how a cascade of orthogonal data streams converges to build an irrefutable structural proof.
Chapter 1: Establishing the Molecular Blueprint - Mass Spectrometry
1.1. The Causality of Choice: Why Start with Mass Spectrometry?
Before delving into the intricate details of atomic connectivity, the primary objective is to ascertain the fundamental molecular properties: its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. It provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula, which serves as the foundational hypothesis for all subsequent spectroscopic analysis.
1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A robust protocol for analyzing a polar, non-volatile molecule like 5,8-Dimethyl-9H-carbazol-3-ol involves Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight (LC-ESI-TOF) mass spectrometry.
Protocol Steps:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute this solution to ~10 µg/mL using the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Separation (Optional but Recommended):
-
System: An Agilent 1290 Infinity II HPLC system or equivalent.[2]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[2]
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
1.3. Anticipated Data and Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺. The elemental composition is confirmed by comparing the experimentally measured accurate mass with the theoretical mass.
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.0997 g/mol |
| Ionization Mode | ESI Positive |
| Theoretical [M+H]⁺ (m/z) | 212.1070 |
| Major Fragment Ions (m/z) | 197.0831 ([M+H-CH₃]⁺), 182.0592 ([M+H-2CH₃]⁺) |
Table 1: Predicted HRMS data for 5,8-Dimethyl-9H-carbazol-3-ol.
The observation of an ion at m/z ≈ 212.1070, matching the theoretical value within a narrow tolerance (e.g., < 5 ppm), validates the elemental formula C₁₄H₁₃NO. Further fragmentation analysis (MS/MS) showing sequential losses of 15 Da would strongly suggest the presence of two methyl groups, providing the first piece of structural evidence.[4][5]
Chapter 2: Functional Group Identification - Infrared Spectroscopy
2.1. The Causality of Choice: A Rapid Functional Group Screen
With the elemental formula established, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure. For 5,8-Dimethyl-9H-carbazol-3-ol, we are specifically looking for evidence of the hydroxyl (-OH) and the secondary amine (-NH-) moieties.
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is the preferred method for solid samples as it requires minimal sample preparation.
Protocol Steps:
-
Instrument Setup: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2][3] The instrument software automatically performs the background subtraction.
2.3. Anticipated Data and Interpretation
The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. The key is to identify characteristic absorption bands that correspond to specific functional groups.
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Rationale |
| Hydroxyl | O-H stretch | 3200-3500 (Broad) | Confirms the presence of the alcohol group. |
| Amine | N-H stretch | 3300-3500 (Sharp/Medium) | Confirms the secondary amine of the carbazole ring.[6] |
| Aromatic C-H | C-H stretch | 3000-3100 | Indicates the presence of the aromatic carbazole core.[6] |
| Aliphatic C-H | C-H stretch | 2850-2960 | Corresponds to the two methyl groups.[7] |
| Aromatic C=C | C=C stretch | 1450-1600 | Characteristic of the aromatic ring system.[8] |
| C-N Stretch | C-N stretch | 1300-1350 | Supports the carbazole amine structure.[6] |
Table 2: Predicted FT-IR absorption bands for 5,8-Dimethyl-9H-carbazol-3-ol.
Observing these key bands provides strong, self-validating evidence for the proposed functional groups and the core carbazole structure.
Chapter 3: The Definitive Proof - Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. The Causality of Choice: Mapping the Atomic Framework
While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the complete, unambiguous carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon atom and to piece them together, confirming the substitution pattern and overall molecular architecture.
3.2. General Experimental Protocol: NMR Sample Preparation
Protocol Steps:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not interfere with most signals. Crucially, it allows for the observation of exchangeable protons from the -OH and -NH groups.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[2]
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[2]
3.3. ¹H NMR Spectroscopy: Proton Inventory and Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Anticipated Data and Interpretation:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH (H9) | ~10.5-11.5 | Broad Singlet | 1H | Deshielded proton on nitrogen in the heterocyclic ring. |
| OH (at C3) | ~9.0-9.5 | Broad Singlet | 1H | Phenolic proton, chemical shift can vary with concentration. |
| Aromatic (H1, H2, H4) | ~6.7-7.8 | Multiplets | 3H | Protons on the hydroxyl-substituted ring. |
| Aromatic (H6, H7) | ~7.0-8.0 | Multiplets | 2H | Protons on the dimethyl-substituted ring. |
| Methyl (at C8) | ~2.4-2.6 | Singlet | 3H | Methyl protons with no adjacent proton neighbors. |
| Methyl (at C5) | ~2.4-2.6 | Singlet | 3H | Methyl protons with no adjacent proton neighbors. |
Table 3: Predicted ¹H NMR assignments for 5,8-Dimethyl-9H-carbazol-3-ol in DMSO-d₆.
3.4. ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A proton-decoupled experiment is standard, where each unique carbon appears as a singlet.
Anticipated Data and Interpretation:
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C3 (C-OH) | ~150-158 | Aromatic carbon attached to electron-donating oxygen. |
| Quaternary Aromatic | ~110-145 | Includes C4a, C4b, C5, C8, C8a, C9a. |
| CH Aromatic | ~105-130 | Includes C1, C2, C4, C6, C7. |
| Methyl (C5-CH₃, C8-CH₃) | ~15-25 | Aliphatic methyl carbons. |
Table 4: Predicted ¹³C NMR chemical shift ranges for 5,8-Dimethyl-9H-carbazol-3-ol.
3.5. 2D NMR: Assembling the Puzzle
2D NMR experiments are the linchpin of structure elucidation, providing the crucial connectivity data to link the proton and carbon assignments into a coherent structure.[9]
COSY (COrrelation SpectroscopY)
The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[10] This is essential for mapping out the proton networks on the aromatic rings. A cross-peak between two proton signals indicates that they are neighbors.
Expected Correlations:
-
A cross-peak between H1 and H2.
-
Cross-peaks between H6 and H7.
-
The signal for H4 should show no COSY correlations to other aromatic protons, confirming its isolated position.
Caption: Predicted ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the carbon to which it is directly attached (a one-bond correlation).[11][12] This allows for the definitive assignment of all protonated carbons.
Workflow:
-
Identify a proton signal in the ¹H spectrum (F2 axis).
-
Trace vertically to the cross-peak.
-
Trace horizontally to the ¹³C spectrum (F1 axis) to identify the directly bonded carbon. This process is repeated for all non-exchangeable proton signals, linking the data from Tables 3 and 4.
Caption: The integrated workflow for structure elucidation.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final and most powerful tool, revealing correlations between protons and carbons that are two or three bonds apart.[10][12] This is how the entire molecular puzzle is assembled, connecting the individual spin systems identified by COSY and assigning the positions of quaternary carbons and substituents.
Key Diagnostic Correlations for Final Proof:
-
C5-CH₃ Protons: Should show correlations to the quaternary C5, the protonated C6, and the quaternary fusion carbon C4a. This definitively places one methyl group at the C5 position.
-
C8-CH₃ Protons: Should show correlations to the quaternary C8, the protonated C7, and the quaternary fusion carbon C8a. This places the second methyl group at C8.
-
H4 Proton: Should show correlations to C2, C3 (the hydroxyl-bearing carbon), and the fusion carbon C4b. This confirms the position of the hydroxyl group relative to the isolated proton.
-
H1 Proton: Should show correlations to C3 (the hydroxyl-bearing carbon) and C9a, linking the two aromatic rings through the nitrogen bridge.
Caption: Key diagnostic HMBC correlations.
Chapter 4: Synthesis and Conclusion
The convergence of data from HRMS, FT-IR, ¹H NMR, ¹³C NMR, COSY, and HMBC provides a multi-layered, self-validating proof of structure. HRMS establishes the elemental formula. FT-IR confirms the required functional groups. 1D NMR provides a complete inventory of all proton and carbon atoms. Finally, 2D NMR, particularly the long-range HMBC correlations, pieces together these atoms into the single, unambiguous structure of 5,8-Dimethyl-9H-carbazol-3-ol. Each technique provides a piece of the puzzle, and only when they are all consistent can the structure be considered fully elucidated and trustworthy for its intended application in scientific research and drug development.
References
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ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]
- Caruso, A., & Vois, A. S. (2007). NOVEL AND EFFICIENT SYNTHESIS OF 5,8-DIMETHYL-9H- CARBAZOL-3-OL VIA A HYDROXYDEBORONATION REACTION. HETEROCYCLES, 71(10), 2203.
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ResearchGate. (2008). ChemInform Abstract: Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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PubChem. (n.d.). 9H-Carbazol-3-ol, 6-amino-5,8-dimethyl-. Retrieved from [Link]
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MDPI. (2022). Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of carbazole... Retrieved from [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
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Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Reddit. (2023). MS fragmentation of Carbazole. Retrieved from [Link]
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ResearchGate. (2014). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. Retrieved from [Link]
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NIST. (n.d.). Carbazole. Retrieved from [Link]
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PubChemLite. (n.d.). 5,8-dimethyl-6-nitro-9h-carbazol-3-ol. Retrieved from [Link]
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GSRS. (n.d.). 6-AMINO-5,8-DIMETHYL-9H-CARBAZOL-3-OL. Retrieved from [Link]
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PMC. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Retrieved from [Link]
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A Comprehensive Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5,8-Dimethyl-9H-carbazol-3-ol
Abstract: This technical guide provides a detailed theoretical prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5,8-Dimethyl-9H-carbazol-3-ol. Leveraging fundamental NMR principles and established substituent effects on the carbazole scaffold, this document serves as a predictive framework for researchers engaged in the synthesis, characterization, and application of novel carbazole derivatives. The guide is structured to explain the causality behind the predicted chemical shifts and coupling patterns, offering field-proven insights for drug development professionals and organic chemists. A validated, step-by-step experimental protocol for spectral acquisition and structural verification is also presented, ensuring a self-validating system for empirical analysis.
Introduction
5,8-Dimethyl-9H-carbazol-3-ol is a substituted carbazole, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. The unique electronic properties and rigid, planar structure of the carbazole core make its derivatives valuable as building blocks for pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular probes. Accurate structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide offers an in-depth analysis of the molecular structure of 5,8-Dimethyl-9H-carbazol-3-ol to forecast its signature ¹H and ¹³C NMR spectra. By dissecting the electronic influence of the hydroxyl and methyl substituents, we can anticipate the precise chemical environment of each proton and carbon nucleus, thereby predicting their resonance frequencies (chemical shifts) and spin-spin coupling interactions.
Section 1: Foundational NMR Principles and Substituent Effects
The prediction of an NMR spectrum hinges on understanding how a molecule's structure affects the magnetic field experienced by each nucleus. In aromatic systems like carbazole, the circulation of π-electrons generates a powerful ring current that strongly deshields protons on the ring's periphery, shifting their signals downfield to the characteristic 6.5-8.0 ppm region.[1][2][3] The final chemical shift of each nucleus is then modulated by the electronic effects of substituents.
For 5,8-Dimethyl-9H-carbazol-3-ol, we must consider the influence of three distinct groups on the carbazole core:
-
Hydroxyl (-OH) at C3: This is a potent electron-donating group (EDG) via resonance. It increases electron density at the ortho (C2, C4) and para (C9a, C5) positions, causing a shielding effect that shifts the signals of attached protons and carbons to a higher field (lower ppm).
-
Methyl (-CH₃) at C5 and C8: These are weakly electron-donating groups via induction. They introduce a modest shielding effect, primarily at their respective ortho and para positions.
-
Pyrrole Nitrogen (N9-H): The nitrogen lone pair is integral to the aromaticity of the five-membered ring. The attached N-H proton is typically highly deshielded and appears far downfield, often as a broad signal.[4][5]
The interplay of these effects creates a unique electronic landscape, which is directly translated into the predicted NMR spectra.
To facilitate discussion, the standard IUPAC numbering for the carbazole ring is used as shown below.
(Note: An image of the chemical structure with IUPAC numbering would be inserted here in a formal whitepaper.)
Section 2: Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show nine distinct signals, corresponding to the five aromatic protons, the N-H proton, the O-H proton, and the two magnetically non-equivalent methyl groups.
Aromatic Region (δ 6.5-8.0 ppm)
The aromatic protons are deshielded by the ring current, placing them in the typical range of 6.5-8.0 ppm.[2] Their precise shifts and multiplicities are dictated by substituent effects and coupling interactions. Typical ortho-coupling constants (³J) in aromatic rings are 7-10 Hz, while smaller meta-couplings (⁴J) of 2-3 Hz are also common.[6][7]
-
H1: This proton is meta to the hydroxyl group and adjacent to the pyrrole nitrogen. It is expected to appear as a doublet, coupled to H2 (³J ≈ 8.0 Hz). Its chemical shift will be moderately downfield.
-
H2: Positioned ortho to the strongly electron-donating hydroxyl group, H2 will be significantly shielded and shifted upfield. It will appear as a doublet of doublets, coupled to H1 (³J ≈ 8.0 Hz) and H4 (⁴J ≈ 2.0 Hz).
-
H4: Also ortho to the hydroxyl group, H4 will be strongly shielded. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to meta-coupling with H2 (⁴J ≈ 2.0 Hz).
-
H6 & H7: These two protons are on the dimethyl-substituted ring and form an AB spin system. They are adjacent to each other and will exhibit strong ortho-coupling (³J ≈ 7.5 Hz). H7 is ortho to the C8-methyl group, while H6 is meta to it, leading to slightly different chemical shifts. Both will appear as doublets.
Other Protons
-
N9-H: The proton on the pyrrole nitrogen is acidic and subject to hydrogen bonding. In a non-exchanging solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position, potentially >10 ppm.[5]
-
C3-OH: The phenolic proton's chemical shift is highly dependent on solvent, concentration, and temperature.[8][9] In DMSO-d₆, it is stabilized by hydrogen bonding and should appear as a distinct, sharp singlet. In CDCl₃, it may be broader and harder to distinguish from the baseline.[9]
-
C5-CH₃ & C8-CH₃: These methyl groups are attached to the aromatic ring and are in different chemical environments due to the asymmetry of the molecule. They will each appear as a singlet, integrating to 3 protons. Their chemical shifts are expected in the range of 2.1-2.8 ppm.[10]
Section 3: Predicted ¹³C NMR Spectrum
The broadband proton-decoupled ¹³C NMR spectrum will display 14 distinct signals for the 14 unique carbon atoms in the molecule. The prediction relies on baseline data for carbazole and established substituent chemical shift (SCS) effects.
Aromatic Carbons (δ 100-160 ppm)
-
C3: Directly attached to the electronegative oxygen atom, this carbon will be the most deshielded of the aromatic carbons, appearing significantly downfield (>150 ppm).
-
C4a, C4b, C8a, C9a (Quaternary): These are the bridgehead carbons. C9a, being para to the C3-OH group, will experience a shielding effect. C4a, ortho to the C3-OH, will also be shielded. C8a and C4b will be less affected.
-
C5 & C8: These carbons are directly attached to methyl groups and will be slightly deshielded.
-
C2 & C4: These carbons are ortho to the powerful C3-OH electron-donating group and will be strongly shielded, appearing significantly upfield in the aromatic region.
-
C1, C6, C7: These carbons will have shifts closer to those of unsubstituted carbazole, with minor adjustments due to the distal substituents.
Aliphatic Carbons (δ 15-25 ppm)
-
C5-CH₃ & C8-CH₃: The two methyl carbons will appear in the high-field aliphatic region, typically between 15-25 ppm. Due to the molecule's asymmetry, they are expected to have slightly different chemical shifts.
Section 4: Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data. Predictions are based on analysis in a solvent like DMSO-d₆, which is ideal for observing labile N-H and O-H protons.
Table 1: Predicted ¹H NMR Data for 5,8-Dimethyl-9H-carbazol-3-ol
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| N9-H | 10.5 - 11.5 | br s | - | 1H |
| C3-OH | 9.0 - 10.0 | s | - | 1H |
| H1 | 7.8 - 8.0 | d | ³J ≈ 8.0 | 1H |
| H7 | 7.3 - 7.5 | d | ³J ≈ 7.5 | 1H |
| H6 | 7.1 - 7.3 | d | ³J ≈ 7.5 | 1H |
| H2 | 6.8 - 7.0 | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 | 1H |
| H4 | 6.7 - 6.9 | d | ⁴J ≈ 2.0 | 1H |
| C5-CH₃ | 2.4 - 2.6 | s | - | 3H |
| C8-CH₃ | 2.3 - 2.5 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for 5,8-Dimethyl-9H-carbazol-3-ol
| Carbon Assignment | Predicted δ (ppm) | Carbon Type |
| C3 | 152 - 156 | C |
| C8a | 138 - 141 | C |
| C9a | 137 - 140 | C |
| C4b | 130 - 133 | C |
| C5 | 128 - 131 | C |
| C7 | 125 - 128 | CH |
| C8 | 123 - 126 | C |
| C4a | 121 - 124 | C |
| C1 | 118 - 121 | CH |
| C6 | 115 - 118 | CH |
| C2 | 108 - 112 | CH |
| C4 | 103 - 107 | CH |
| C5-CH₃ | 18 - 22 | CH₃ |
| C8-CH₃ | 17 - 21 | CH₃ |
Section 5: Experimental Protocol for Spectrum Acquisition and Validation
To empirically validate these predictions, a systematic, multi-stage NMR analysis is required. This protocol ensures trustworthiness through a self-validating workflow.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of high-purity 5,8-Dimethyl-9H-carbazol-3-ol.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the compound and forms hydrogen bonds with the N-H and O-H protons, resulting in sharper signals that are less prone to chemical exchange.[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra.[11][12][13]
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
DEPT-90: Only CH signals will be observed.
-
Rationale: The combination of the standard ¹³C and DEPT spectra allows for the unambiguous identification of quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.[13][14]
-
Step 3: 2D NMR for Unambiguous Assignment To confirm connectivity and resolve any ambiguities, the following 2D NMR experiments are essential.[15][16]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations.[17] It will definitively link H1-H2 and H6-H7 as adjacent protons. The weaker meta-coupling between H2-H4 may also be visible.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached.[18] It provides a direct link between the ¹H and ¹³C assignments (e.g., mapping the signal for H1 to the signal for C1).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J).[19] This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the C5-CH₃ protons should show correlations to C4a, C5, and C6.
Section 6: Visualization of the Prediction and Validation Workflow
The logical process of moving from a chemical structure to a fully validated NMR assignment can be visualized as a systematic workflow.
Caption: Workflow for NMR spectral prediction and experimental validation.
Conclusion
This guide presents a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra for 5,8-Dimethyl-9H-carbazol-3-ol. The analysis of substituent-induced electronic effects provides a clear rationale for the anticipated chemical shifts and coupling patterns summarized in the data tables. While these predictions offer a strong hypothesis for the spectral characteristics of the molecule, they must be confirmed through the rigorous, multi-technique experimental protocol outlined. The synergy between theoretical prediction and empirical data acquisition, as illustrated in the workflow, represents the gold standard for chemical structure elucidation and is indispensable for advancing research in drug discovery and materials science.
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ACS Publications. (n.d.). 1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF): Comparison with Liquid Chromatographic Methods | Energy & Fuels. Retrieved from [Link]
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JoVE. (n.d.). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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ACS Publications. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. Retrieved from [Link]
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ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]
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Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (2022). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Retrieved from [Link]
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ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Retrieved from [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). A combined experimental and theoretical study on 4-hydroxy carbazole by FT-IR, FT-Raman, NMR, UV-visible and quantum chemical investigations. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ACS Publications. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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Springer. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
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ScienceDirect. (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 13C NMR Chemical Shifts of Heterocycles. Retrieved from [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
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ACS Publications. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?. Retrieved from [Link]
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5,8-Dimethyl-9h-carbazol-3-ol molecular weight and formula
Technical Monograph: 5,8-Dimethyl-9H-carbazol-3-ol
Executive Summary
5,8-Dimethyl-9H-carbazol-3-ol (CAS: 69902-43-8) is a specialized tricyclic heterocycle primarily utilized as a high-value intermediate in the synthesis of Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and its 9-hydroxy derivatives.[1][2][3] These alkaloids exhibit potent antineoplastic properties through DNA intercalation and topoisomerase II inhibition.
This guide details the physicochemical profile, validated synthetic protocols, and structural characteristics of the molecule, designed for researchers in medicinal chemistry and oncology drug discovery.
Part 1: Molecular Identity & Physicochemical Profiling
The physicochemical parameters of 5,8-Dimethyl-9H-carbazol-3-ol define its behavior as a lipophilic organic solid. The presence of the hydroxyl group at position 3 introduces a hydrogen bond donor site, critical for further functionalization or receptor interaction, while the 5,8-dimethyl pattern provides steric bulk and hydrophobic interaction points.
Table 1: Physicochemical Data Specifications
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₄H₁₃NO | Confirmed elemental composition.[2][4][5][6] |
| Molecular Weight | 211.26 g/mol | Monoisotopic Mass: 211.10 |
| CAS Registry Number | 69902-43-8 | Key identifier for procurement/database search. |
| Physical State | Solid / Powder | Typically off-white to beige crystalline solid. |
| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires organic co-solvent for bio-assays. |
| pKa (Predicted) | ~9.5 - 10.0 (Phenolic OH) | Acidic proton on the hydroxyl group; deprotonates in basic media. |
| LogP (Predicted) | ~3.1 - 3.5 | Lipophilic; crosses biological membranes readily. |
Part 2: Synthetic Architecture
Historically, the synthesis of 3-hydroxycarbazole derivatives involved harsh conditions or expensive starting materials like 5-methoxyindole.[3] The modern, field-proven protocol utilizes a hydroxydeboronation strategy, which offers higher yields and regioselectivity.
Protocol: Hydroxydeboronation Route
This method transforms a boronic acid precursor into the target phenol using mild oxidative conditions.
1. Precursor Synthesis:
-
Starting Material: 6-bromo-1,4-dimethyl-9H-carbazole (Note: Numbering of precursor may vary by convention; this corresponds to the 5,8-dimethyl product pattern).
-
Lithiation/Borylation: Treatment with n-BuLi at -78°C followed by trimethyl borate yields the carbazol-3-yl-boronic acid.
2. Oxidative Hydroxylation (The Key Step):
-
Reagents: Hydrogen Peroxide (
), Sodium Hydroxide ( ). -
Conditions: Room temperature to 50°C.
-
Mechanism: The hydroperoxide anion attacks the boron atom, followed by a rearrangement (migration of the aryl group to oxygen) and hydrolysis.
3. Workup:
-
Acidification (1N HCl) precipitates the product.
-
Purification via column chromatography (Silica gel; Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Figure 1: Validated synthetic route via boronic acid intermediate, avoiding expensive methoxy-indole precursors.
Part 3: Structural Analysis & Spectroscopy
For researchers verifying the identity of synthesized batches, the following spectroscopic signatures are diagnostic.
1. Proton NMR (
-
10.8 - 11.2 ppm: Broad singlet (1H,
). Characteristic of the carbazole nitrogen. -
9.0 - 9.5 ppm: Broad singlet (1H,
). Disappears on exchange. -
7.0 - 8.0 ppm: Aromatic region (
).[6] The substitution pattern (5,8-dimethyl) simplifies the splitting patterns compared to unsubstituted carbazole. -
2.3 - 2.6 ppm: Two distinct singlets (3H each,
). Corresponds to the methyl groups at positions 5 and 8.[3][7]
2. Mass Spectrometry (ESI-MS):
-
Mode: Positive (
) or Negative ( ). -
m/z: 212.1 (
) or 210.1 ( ). -
Fragmentation: Loss of methyl groups (
) or CO ( ) is common in high-energy collisions.
Part 4: Biological Potential & Applications[8][9][10][11][12]
The 5,8-dimethyl-9H-carbazol-3-ol scaffold is not merely a chemical curiosity; it is a pharmacophore embedded in potent anticancer agents.
1. Ellipticine Precursor: This molecule serves as the C-ring and D-ring precursor for Ellipticine , a natural alkaloid. The 5,8-dimethyl pattern in the carbazole corresponds to the 5,11-dimethyl pattern in the final tetracyclic pyrido-carbazole structure (due to ring fusion numbering changes).
2. Mechanism of Action (Derivatives):
-
DNA Intercalation: The planar tricyclic system slides between DNA base pairs, disrupting replication.
-
Topoisomerase II Inhibition: Stabilizes the cleavable complex, leading to DNA strand breaks and apoptosis.
-
Antioxidant Activity: The 3-hydroxy group provides radical scavenging capability, protecting neuronal cells in specific contexts (analogous to P7C3 neuroprotective mechanisms).
Pharmacological Pathway Diagram
Figure 2: The translational pathway from the carbazole intermediate to bioactive antineoplastic agents.
References
-
Caruso, A., et al. (2007).[8] "Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction." Heterocycles, 71(10), 2203-2210. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 148155, 6-amino-5,8-dimethyl-9H-carbazol-3-ol (Derivative Reference)." PubChem. Link[4]
-
ChemicalBook. (2025).[9][8] "Product Profile: 5,8-Dimethyl-9H-carbazol-3-ol (CAS 69902-43-8)."[2][7] Link
- Schmidt, A. W., et al. (2012). "Biologically Active Carbazole Derivatives." Chemical Reviews, 112(6), 3193–3328. (Contextual grounding for carbazole pharmacology).
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Solubility profile of 5,8-Dimethyl-9h-carbazol-3-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5,8-Dimethyl-9h-carbazol-3-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5,8-Dimethyl-9h-carbazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this exact molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various organic solvent systems to advance their work in areas such as formulation development, reaction optimization, and analytical method development.
Introduction: The Critical Role of Solubility
5,8-Dimethyl-9h-carbazol-3-ol belongs to the carbazole family of compounds, which are widely investigated for their biological activities, including anticancer properties.[2] The efficacy of any biologically active compound is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of bioavailability, formulation feasibility, and overall therapeutic potential. A poorly characterized solubility profile can lead to significant challenges during drug discovery and development, including unreliable in vitro testing results and difficulties in creating viable dosage forms.[3]
This guide addresses this critical need by providing a dual approach:
-
Predictive Analysis: We will dissect the molecular structure of 5,8-Dimethyl-9h-carbazol-3-ol to forecast its likely behavior in different classes of organic solvents.
-
Experimental Protocol: We will provide a detailed, step-by-step methodology for accurately determining the thermodynamic solubility of the compound using the universally recognized shake-flask method.[4]
Physicochemical Profile and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][6] The structure of 5,8-Dimethyl-9h-carbazol-3-ol presents competing features that influence its solubility:
-
Non-Polar Core: The tricyclic carbazole ring system is inherently aromatic and non-polar. The addition of two methyl (-CH₃) groups further enhances its lipophilic (oil-loving) character. This large non-polar surface area suggests a preference for non-polar solvents.
-
Polar Functional Groups: The molecule possesses two key functional groups capable of hydrogen bonding: a hydroxyl (-OH) group and the nitrogen atom within the carbazole ring (-NH-). These groups can interact favorably with polar protic and polar aprotic solvents.
This duality means that 5,8-Dimethyl-9h-carbazol-3-ol is not a simple case. Its solubility will be a balance between the non-polar carbazole backbone and the polar, hydrogen-bonding functional groups. Based on these structural attributes, we can predict a qualitative solubility profile.
Table 1: Predicted Qualitative Solubility of 5,8-Dimethyl-9h-carbazol-3-ol
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Chloroform | Moderate to High | The large, non-polar carbazole core and methyl groups will interact favorably with these solvents via van der Waals forces. Chloroform may also interact with the H-bond donors.[7][8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the -OH and -NH groups and have sufficient polarity to solvate the molecule effectively. DMSO is often an excellent solvent for carbazoles.[8] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | While these solvents can hydrogen bond with the solute, the large non-polar backbone may limit overall solubility. The parent carbazole has low solubility in ethanol.[8] |
| Aqueous | Water | Very Low / Insoluble | The molecule's predominantly non-polar character will lead to poor interaction with the highly polar water network. |
graph "Solubility_Prediction_Logic" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Logical Flow for Solubility Prediction", labelloc=t]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes A [label="5,8-Dimethyl-9h-carbazol-3-ol\nStructure Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,3!"]; B [label="Non-Polar Features:\n- Carbazole Core\n- Two Methyl Groups", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; C [label="Polar Features:\n- Hydroxyl (-OH) Group\n- Amine (-NH-) Group", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,1.5!"]; D [label="Favors Non-Polar Solvents\n(e.g., Toluene, Chloroform)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,0!"]; E [label="Favors Polar Solvents\n(e.g., DMSO, Methanol)", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; F [label="Predicted High Solubility in\nPolar Aprotic Solvents (DMSO, DMF)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-1.5!"];
// Edges A -- B [label="Dominant Area"]; A -- C [label="Key Functional Groups"]; B -- D; C -- E; D -- F [label="Balanced by"]; E -- F [label="Balanced by"]; }
Caption: Predictive model for solvent selection based on molecular features.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To move beyond prediction to quantitative data, a rigorous experimental approach is required. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a solute in a solvent at a given temperature.[4]
Causality Behind Experimental Choices
-
Excess Solid: We add an excess of the compound to ensure that the solution becomes saturated, which is a prerequisite for measuring solubility.[9]
-
Prolonged Agitation (24-72h): Short incubation times may only yield kinetic solubility, which can be misleading. Prolonged shaking at a constant temperature is essential to ensure the system reaches thermodynamic equilibrium, providing a stable and reproducible value.[9]
-
Temperature Control: Solubility is temperature-dependent.[7] Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for data consistency and relevance.
-
Phase Separation: It is crucial to analyze only the supernatant. Centrifugation or filtration is used to completely remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[9]
-
Equilibrium Verification: Analyzing samples at multiple time points (e.g., 24h and 48h) serves as a self-validating mechanism. If the measured concentrations are consistent, it confirms that equilibrium has been reached.[10]
Step-by-Step Protocol
-
Preparation:
-
Weigh an excess amount of 5,8-Dimethyl-9h-carbazol-3-ol (e.g., 5-10 mg) into several glass vials. The exact mass should be recorded.
-
Add a precise volume of the chosen organic solvent (e.g., 1-2 mL) to each vial.[4]
-
Include a small magnetic stir bar in each vial if using a stirring plate.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C).
-
Agitate the samples at a constant rate (e.g., 300 RPM) for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary.[9]
-
-
Sample Collection and Phase Separation:
-
After the initial equilibration period (e.g., 24 hours), stop the agitation and allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. Crucially, do not disturb the solid material at the bottom.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. Alternatively, centrifuge the sample at high speed and collect the supernatant.[3]
-
-
Repeat for Verification:
-
Return the original vials to the shaker and continue agitation for another 24 hours (48 hours total).
-
Repeat the sample collection and phase separation process (Step 3).
-
-
Analysis:
-
Accurately dilute the filtered samples with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of 5,8-Dimethyl-9h-carbazol-3-ol in the diluted samples using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and accuracy. A calibration curve must be generated using standards of known concentration.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering substances are present. A calibration curve is also required.[3]
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Compare the concentration values from the 24h and 48h time points. If they are within an acceptable margin of error (e.g., <10%), equilibrium was likely achieved, and the value represents the thermodynamic solubility.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
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In Silico Prediction of 5,8-Dimethyl-9h-carbazol-3-ol Bioactivity: A Senior Application Scientist's Technical Guide
Abstract
Introduction: The Rationale for an In Silico First Approach
Traditional drug discovery is a long and expensive endeavor, with high attrition rates often attributed to unforeseen issues with efficacy or safety in later stages.[4][5] In silico techniques offer a powerful, cost-effective, and rapid means to de-risk and prioritize novel chemical entities before significant investment in wet-lab synthesis and testing.[6][7] For a molecule like 5,8-Dimethyl-9h-carbazol-3-ol, which belongs to the well-established bioactive class of carbazoles but lacks specific experimental data, a computational-first approach is particularly insightful.
The core principle of this guide is to leverage the wealth of existing biological data on structurally related carbazole derivatives to build robust predictive models for our target compound. This strategy is grounded in the similarity principle of medicinal chemistry, which posits that structurally similar molecules are likely to have similar biological properties.[3] By systematically exploring potential protein targets, predicting binding affinities, and evaluating drug-like properties, we can construct a detailed "bioactivity profile" for 5,8-Dimethyl-9h-carbazol-3-ol, thereby guiding future experimental validation.
Target Identification: Leveraging the Bioactivity of the Carbazole Scaffold
The initial and most critical step is to identify potential biological targets for 5,8-Dimethyl-9h-carbazol-3-ol. This is achieved by reviewing the known bioactivities of its structural analogs. The literature strongly indicates that carbazole derivatives have a propensity to interact with several key protein families implicated in major diseases.[1][2][5][8]
Based on this evidence, we have selected the following high-priority protein targets for our in silico investigation:
| Target Protein | Function & Disease Relevance | PDB ID for Docking | Rationale for Selection |
| Human Topoisomerase I | DNA replication and repair; established anticancer target. | 1T8I | Carbazole derivatives are known to inhibit topoisomerases.[1][2][8] |
| Human Beta-Actin | Cytoskeletal component; implicated in cancer cell motility and metastasis. | 8COG | Certain carbazole derivatives have been shown to interfere with actin dynamics.[1][2] |
| MEK1 Kinase | Key component of the MAPK/ERK signaling pathway; a major target in oncology. | 7M0X | The carbazole scaffold has been successfully utilized to develop MEK1 inhibitors.[5][9] |
| Human Acetylcholinesterase | Neurotransmitter degradation; a primary target for Alzheimer's disease therapeutics. | 4M0E | Carbazole derivatives have shown promise as neuroprotective agents. |
This selection of diverse targets allows for a broad-spectrum prediction of the potential therapeutic applications of 5,8-Dimethyl-9h-carbazol-3-ol, spanning oncology and neurodegenerative diseases.
Molecular Docking: Predicting Binding Affinity and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction, typically expressed as a binding energy score.[10] A lower binding energy generally indicates a more stable protein-ligand complex. The process involves two main stages: sampling different ligand conformations within the binding site and then scoring these conformations.[10]
Experimental Protocol: Ligand and Protein Preparation
Accurate docking results are critically dependent on the meticulous preparation of both the ligand and the protein structures.
Ligand Preparation (5,8-Dimethyl-9h-carbazol-3-ol):
-
Obtain 2D Structure: The SMILES (Simplified Molecular-Input Line-Entry System) string for the closely related 6-amino-5,8-dimethyl-9H-carbazol-3-ol is CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N.[11] For our target molecule, we will use the canonical SMILES: CC1=CC=C(O)C2=C1C3=C(N2)C=C(C)C=C3.
-
Generate 3D Coordinates: Use a molecular editor such as Avogadro or similar software to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand.
-
Prepare for Docking (using AutoDockTools):
-
Load the energy-minimized ligand file.
-
Add polar hydrogens.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.[12]
-
Set the torsional degrees of freedom to allow for ligand flexibility during docking.
-
Save the final structure in the PDBQT format, which contains the atomic coordinates, charges, and atom type definitions required by AutoDock Vina.[13]
-
Protein Preparation (for each target):
-
Download Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB) using the specified PDB IDs.[14]
-
Clean the Structure: Remove all non-essential molecules, including water, co-crystallized ligands, and ions that are not part of the active site.[1]
-
Prepare for Docking (using AutoDockTools):
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein structure in the PDBQT format.[13]
-
Docking Simulation and Analysis
The docking simulation is performed using AutoDock Vina. A "grid box" is defined around the known binding site of the target protein to specify the search space for the ligand.
Workflow Diagram:
Caption: Molecular Docking Workflow.
Interpretation of Results:
The primary output of the docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding energy. The pose with the lowest binding energy is considered the most likely binding mode. A thorough analysis involves:
-
Binding Energy: A more negative value suggests a stronger binding affinity.
-
Hydrogen Bonds: Identification of hydrogen bond interactions between the ligand and protein residues.
-
Hydrophobic Interactions: Analysis of non-polar interactions that contribute to binding stability.
-
Pose Clustering: Examination of the different conformational clusters of the ligand in the binding site.
Docking Validation: A Self-Validating Protocol
To ensure the reliability of the docking protocol, a validation step is essential. This is typically done by re-docking the co-crystallized ligand into the active site of the protein. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).[15][16] This confirms that the chosen docking parameters are appropriate for the system under study.
Quantitative Structure-Activity Relationship (QSAR): Building a Predictive Model
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[3] By identifying the key molecular descriptors that influence activity, a QSAR model can predict the bioactivity of novel compounds.
Dataset and Descriptor Calculation
For this guide, we will use a dataset of carbazole derivatives with known anticancer activities (IC50 values) against a specific cancer cell line, as reported in the literature.[17] A representative set of these compounds is shown below:
| Compound | Structure | IC50 (µM) vs. MCF7 |
| Derivative 1 | [Structure of derivative 1] | 6.44 |
| Derivative 2 | [Structure of derivative 2] | 10.09 |
| Derivative 3 | [Structure of derivative 3] | 7.68 |
| ... | ... | ... |
For each compound in the dataset, a wide range of molecular descriptors will be calculated using software like PaDEL-Descriptor. These descriptors quantify various aspects of the molecular structure, including:
-
Topological descriptors: Branching indices, connectivity indices.
-
Electronic descriptors: Partial charges, dipole moments.
-
Physicochemical descriptors: LogP, molecular weight, polar surface area.
Model Building and Validation
The dataset is typically divided into a training set (to build the model) and a test set (to validate its predictive power). A multiple linear regression (MLR) or more advanced machine learning algorithm is then used to generate an equation that correlates the descriptors with the biological activity.
QSAR Workflow Diagram:
Caption: QSAR Model Development Workflow.
The quality of the QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set. A robust and predictive QSAR model will have high values for these parameters, indicating its ability to accurately predict the activity of new compounds.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.[9] This model can then be used as a 3D query to screen large compound libraries for molecules with the desired features.
Based on a study that successfully identified carbazole-based MEK inhibitors using pharmacophore modeling, we can construct a hypothetical pharmacophore for MEK1 inhibition.[9]
Pharmacophore Model Diagram:
Caption: Hypothetical Pharmacophore for MEK1 Inhibition.
This pharmacophore model can be used to virtually screen for other potential MEK1 inhibitors, and we can assess how well 5,8-Dimethyl-9h-carbazol-3-ol fits this model to predict its likelihood of being a MEK1 inhibitor.
ADMET Prediction: Assessing Drug-Likeness
A promising bioactive compound must also possess favorable ADMET properties to be a viable drug candidate.[4][6] In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicity profile.[6]
We will use open-access web servers such as SwissADME and admetSAR to predict a range of key ADMET properties for 5,8-Dimethyl-9h-carbazol-3-ol.
Key ADMET Properties and Their Interpretation:
| Property | Description | Favorable Range/Interpretation |
| Lipophilicity (LogP) | Octanol/water partition coefficient; affects solubility and permeability. | 0 - 3: Good balance between solubility and permeability. |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -4: Indicates adequate solubility. |
| Human Intestinal Absorption | Percentage of the drug absorbed from the gut. | > 30%: Considered well-absorbed. |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system. | "Yes" for CNS targets, "No" for peripheral targets. |
| CYP450 Inhibition | Inhibition of key metabolic enzymes, which can lead to drug-drug interactions. | "No" is desirable to avoid metabolic liabilities. |
| hERG Inhibition | Blockade of the hERG potassium channel, which can lead to cardiotoxicity. | "No" is a critical safety parameter. |
| Ames Mutagenicity | Potential to cause DNA mutations. | "Non-mutagenic" is essential for safety. |
| Drug-Likeness Rules | Compliance with filters like Lipinski's Rule of Five. | No more than one violation is generally acceptable. |
ADMET Prediction Workflow:
Caption: ADMET Prediction and Analysis Workflow.
A favorable ADMET profile for 5,8-Dimethyl-9h-carbazol-3-ol would significantly increase its potential as a drug candidate.
Synthesis and Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of 5,8-Dimethyl-9h-carbazol-3-ol. By integrating target identification, molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, we can generate a multi-dimensional bioactivity profile for this novel compound.
The strength of this approach lies in its self-validating nature and its foundation in the established biological activities of the carbazole scaffold. The predictions generated through this workflow are not merely theoretical but constitute a set of testable hypotheses that can guide and prioritize subsequent experimental investigations. For instance, a strong predicted binding affinity to Topoisomerase I, coupled with a favorable ADMET profile and a high predicted anticancer activity from the QSAR model, would provide a compelling rationale for synthesizing the compound and evaluating it in anticancer assays.
Ultimately, the in silico methodologies detailed herein serve as a powerful engine for modern drug discovery, enabling researchers to make more informed decisions, reduce the reliance on costly and time-consuming experimental screening, and accelerate the journey from a promising molecule to a potential therapeutic.
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Ceramella, J., Iacopetta, D., Caruso, A., Mariconda, A., Petrou, A., Geronikaki, A., Rosano, C., Saturnino, C., Catalano, A., Longo, P., & Sinicropi, M. S. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Pharmaceuticals, 16(3), 353. [Link]
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Gehringer, M., & Laufer, S. A. (2019). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 24(7), 1279. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Streamlined and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds.[1][2] Carbazoles, particularly substituted derivatives, exhibit a remarkable range of pharmacological properties, including potent antitumor, antibiotic, and anti-inflammatory activities.[1][3] A notable example is the ellipticine family of alkaloids, which function as DNA intercalators and topoisomerase II inhibitors, with 9-hydroxyellipticine (Celiptium®) having demonstrated significant therapeutic potential in the treatment of breast cancer.[4]
The synthesis of specifically substituted carbazoles, such as 5,8-Dimethyl-9H-carbazol-3-ol, is of paramount importance as it serves as a crucial precursor for the development of novel ellipticine analogs and other potential therapeutic agents.[4] Historically, the synthesis of such compounds has been challenging, often requiring harsh reaction conditions, expensive starting materials, or suffering from low yields and lack of regioselectivity.[1][4] This application note details a robust and efficient synthetic protocol for 5,8-Dimethyl-9H-carbazol-3-ol, leveraging a hydroxydeboronation reaction under mild conditions, which offers a significant improvement over traditional methods.[4]
Methodology Overview: A Strategic Approach to Carbazole Synthesis
While classical methods for carbazole synthesis, such as the Borsche-Drechsel cyclization[5][6][7][8], Graebe-Ullmann synthesis[9][10][11][12], and modern palladium-catalyzed approaches like the Buchwald-Hartwig amination[2][13][14][15][16], have their merits, they can be limited by substrate scope and functional group tolerance. The protocol outlined here, adapted from the work of Caruso and Vois, circumvents many of these issues by employing a strategic sequence involving the formation of a boronic acid intermediate followed by a mild oxidative hydroxydeboronation.[4] This approach provides excellent regiocontrol and is amenable to the synthesis of the desired 3-hydroxycarbazole derivative.
The overall synthetic strategy is depicted in the workflow below:
Caption: Synthetic workflow for 5,8-Dimethyl-9H-carbazol-3-ol.
Experimental Protocol
This protocol is divided into three main stages:
-
N-protection of the starting carbazole.
-
Formation of the key boronic acid intermediate.
-
Hydroxydeboronation to yield the final product.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 6-bromo-1,4-dimethyl-9H-carbazole | C₁₄H₁₂BrN | 274.16 | Commercially available | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich | ≥99% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Acros Organics | 99.9% |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Sigma-Aldrich | 2.5 M in hexanes |
| Trimethyl borate | C₃H₉BO₃ | 103.91 | Sigma-Aldrich | ≥99% |
| Hydrogen peroxide (30% w/w in H₂O) | H₂O₂ | 34.01 | Fisher Scientific | ACS Grade |
| Hydrochloric acid (6N) | HCl | 36.46 | VWR Chemicals | Reagent Grade |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | Anhydrous, ≥99% |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | Sigma-Aldrich | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Sigma-Aldrich | ≥99% |
Step 1: Synthesis of 9-tert-Butoxycarbonyl-6-bromo-1,4-dimethyl-9H-carbazole
-
To a solution of 6-bromo-1,4-dimethyl-9H-carbazole (5.0 g, 18.2 mmol) in anhydrous THF (100 mL), add di-tert-butyl dicarbonate (4.77 g, 21.8 mmol) and a catalytic amount of DMAP (0.22 g, 1.8 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected carbazole as a white solid.
Step 2: Synthesis of 9-tert-Butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid
-
Dissolve the N-Boc protected carbazole (3.7 g, 10.0 mmol) in anhydrous THF (250 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise, maintaining the internal temperature below -85 °C.
-
Stir the resulting mixture at -90 °C for 1 hour.
-
Add trimethyl borate (1.7 mL, 15.0 mmol) dropwise, ensuring the temperature remains below -85 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
Extract the aqueous phase with diethyl ether (2 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the boronic acid as a white solid. A 60% yield is expected.[4]
Step 3: Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol
-
To a solution of the boronic acid intermediate (1.6 g, 4.8 mmol) in THF (50 mL), add hydrogen peroxide (30% w/w, 2.0 mL) dropwise at room temperature.
-
Stir the mixture for 2 hours.
-
Acidify the reaction mixture to pH 1 by the careful addition of 6N HCl.
-
Continue stirring for 30 minutes to ensure complete cleavage of the Boc protecting group.
-
Neutralize the solution with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5,8-Dimethyl-9H-carbazol-3-ol as a white solid. A 75% yield is anticipated for this final step.[4]
Reaction Schematics
The chemical transformations for the key steps are illustrated below:
Caption: Key reaction steps: Borylation and subsequent Hydroxydeboronation.
Expected Results & Characterization
| Compound | Molecular Formula | Expected Yield (%) | Melting Point (°C) | Appearance |
| 9-tert-Butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid | C₂₀H₂₄BNO₄ | ~60 | - | White solid |
| 5,8-Dimethyl-9H-carbazol-3-ol | C₁₄H₁₃NO | ~75 | >270 | White solid |
The final product, 5,8-Dimethyl-9H-carbazol-3-ol, should be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The elemental analysis should be consistent with the calculated values for C₁₄H₁₃NO.[4]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5,8-Dimethyl-9H-carbazol-3-ol. The described method, utilizing a hydroxydeboronation strategy, is highly efficient, proceeds under mild conditions, and offers excellent control over regiochemistry. This makes it a superior alternative to many traditional carbazole syntheses and a valuable tool for researchers in medicinal chemistry and drug discovery who are focused on developing novel anticancer therapeutics based on the carbazole scaffold.
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Application Note: A Validated HPLC Method for Purity Assessment of 5,8-Dimethyl-9h-carbazol-3-ol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 5,8-Dimethyl-9h-carbazol-3-ol, a key intermediate in pharmaceutical and materials science research. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution of formic acid-modified water and acetonitrile, ensuring optimal separation of the main compound from potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability criteria, standard and sample preparation, and data analysis, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established principles of chromatographic separation and adheres to the validation guidelines of the United States Pharmacopeia (USP).
Introduction
5,8-Dimethyl-9h-carbazol-3-ol is a heterocyclic aromatic compound with a carbazole core structure. Carbazole derivatives are of significant interest due to their diverse biological activities and applications in organic electronics. The purity of such active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts their safety and efficacy. Therefore, a reliable and accurate analytical method for purity determination is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of components in a mixture.[1] Its high resolution, sensitivity, and reproducibility make it the gold standard for purity assessment of non-volatile organic compounds.[2] This application note details a reversed-phase HPLC (RP-HPLC) method specifically developed and validated for 5,8-Dimethyl-9h-carbazol-3-ol.
The choice of a reversed-phase method is predicated on the hydrophobic nature of the carbazole ring system. A C18 column, a non-polar stationary phase, is employed to effectively retain the analyte and its potential impurities. The mobile phase, consisting of a polar mixture of water and acetonitrile, is manipulated through a gradient elution to achieve a time-efficient separation of compounds with varying polarities. The inclusion of formic acid in the mobile phase serves to control the pH and improve peak shape by minimizing tailing effects. Detection is performed using a Photodiode Array (PDA) detector, which allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.[3][4]
Chromatographic Conditions
The selection of the following chromatographic parameters was based on the chemical properties of 5,8-Dimethyl-9h-carbazol-3-ol and empirical method development to achieve optimal separation and sensitivity.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 295 nm (with PDA monitoring from 200-400 nm) |
| Run Time | 30 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the industry standard for reversed-phase chromatography of hydrophobic aromatic compounds, providing excellent retention and resolution.
-
Mobile Phase: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of 0.1% formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The initial high aqueous content allows for the retention of the main analyte, while the gradual increase in acetonitrile concentration facilitates the elution of more hydrophobic impurities.
-
Detection Wavelength: Carbazole derivatives typically exhibit strong UV absorbance. Based on data for structurally similar compounds, which show absorption maxima around 290-300 nm and 320-330 nm, a primary wavelength of 295 nm was selected for quantification.[2] The use of a PDA detector allows for the acquisition of the full UV spectrum of each peak, confirming peak identity and purity.[5]
Experimental Protocol
Reagents and Materials
-
5,8-Dimethyl-9h-carbazol-3-ol reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5,8-Dimethyl-9h-carbazol-3-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the 5,8-Dimethyl-9h-carbazol-3-ol sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition to obtain a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
HPLC Method Workflow
Sources
Application Notes and Protocols for NMR Sample Preparation of 5,8-Dimethyl-9h-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5,8-Dimethyl-9h-carbazol-3-ol is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities, including anticancer, antibacterial, and neuroprotective properties.[1] Accurate structural elucidation and purity assessment are paramount in the research and development of carbazole-based entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for these purposes. However, the quality of NMR data is fundamentally dependent on meticulous sample preparation. This guide provides a comprehensive, in-depth protocol for the preparation of high-quality NMR samples of 5,8-Dimethyl-9h-carbazol-3-ol, rooted in scientific principles and practical laboratory experience.
Physicochemical Properties and Their Implications for NMR Sample Preparation
Understanding the physicochemical properties of 5,8-Dimethyl-9h-carbazol-3-ol is crucial for developing a robust sample preparation protocol. The molecule possesses both a phenolic hydroxyl (-OH) group and a secondary amine (-NH-) within the carbazole ring system. These functional groups can participate in hydrogen bonding, which may influence the compound's solubility and the chemical shifts observed in the NMR spectrum.
Computational predictions of the lipophilicity (LogP) and solubility of similar carbazole derivatives suggest that 5,8-Dimethyl-9h-carbazol-3-ol is likely to have limited solubility in water and better solubility in organic solvents.[2] The presence of the polar -OH and -NH groups, however, suggests that highly nonpolar solvents may not be ideal. Therefore, a careful selection of the deuterated solvent is the first critical step.
I. Solvent Selection: A Deliberate Choice
The choice of a deuterated solvent is the most critical decision in NMR sample preparation, as it directly impacts sample solubility and spectral quality. The primary function of a deuterated solvent is to provide a deuterium lock signal for the spectrometer and to avoid overwhelming the analyte signals with solvent protons.[3]
For 5,8-Dimethyl-9h-carbazol-3-ol, the following solvents are recommended, with a rationale for their selection:
| Deuterated Solvent | Rationale for Use | Potential Issues |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | Excellent dissolving power for polar and aromatic compounds. The phenolic and amine protons are often well-resolved and do not exchange rapidly. | The solvent peak at ~2.50 ppm may overlap with signals of interest. It is also hygroscopic, so care must be taken to avoid water contamination. |
| Chloroform-d (CDCl3) | A good general-purpose solvent for many organic molecules. NMR spectra of similar carbazole derivatives have been successfully acquired in CDCl3.[4] | The acidic nature of trace impurities can lead to the exchange and broadening of the -OH and -NH proton signals. Solubility may be a limiting factor. |
| Acetone-d6 | A good alternative to DMSO-d6 for moderately polar compounds. | The residual solvent peak at ~2.05 ppm could potentially obscure analyte signals. |
| Methanol-d4 (CD3OD) | Can be used if solubility in other solvents is poor. | The hydroxyl and amine protons will readily exchange with the deuterium of the solvent, leading to the disappearance of these signals from the proton spectrum. This can be used as a confirmatory experiment. |
Recommendation: Start with DMSO-d6 due to its excellent solvating power for carbazole derivatives and its ability to preserve the signals from the hydroxyl and amine protons. If solubility is an issue or if signal overlap occurs, Chloroform-d or Acetone-d6 should be considered.
II. Optimal Concentration for High-Quality Spectra
The concentration of the NMR sample is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues related to high viscosity and sample aggregation, which can lead to broadened spectral lines.
| NMR Experiment | Recommended Concentration | Rationale |
| ¹H NMR | 5-15 mg in 0.6-0.7 mL of solvent | Provides excellent S/N for routine structural confirmation and purity analysis.[5] |
| ¹³C NMR | 20-50 mg in 0.6-0.7 mL of solvent | Higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5] |
| 2D NMR (COSY, HSQC, HMBC) | 15-30 mg in 0.6-0.7 mL of solvent | A higher concentration ensures the detection of weaker cross-peaks in a reasonable timeframe. |
III. Step-by-Step Experimental Protocol
This protocol is designed to ensure the preparation of a high-quality, homogeneous NMR sample, free from particulate matter and contaminants.
Materials:
-
5,8-Dimethyl-9h-carbazol-3-ol
-
High-purity deuterated solvent (e.g., DMSO-d6)
-
High-quality 5 mm NMR tubes
-
Glass vials
-
Pasteur pipettes and bulbs
-
Cotton or glass wool
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing the Sample:
-
Accurately weigh the desired amount of 5,8-Dimethyl-9h-carbazol-3-ol into a clean, dry glass vial. It is advisable to perform this step in a fume hood.[6]
-
-
Solvent Addition:
-
Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]
-
-
Dissolution:
-
Gently vortex the vial to facilitate the dissolution of the solid. If necessary, the sample can be gently warmed or sonicated to aid dissolution. Visually inspect the solution to ensure that all solid material has dissolved.[5] Preparing the sample in a separate vial before transferring it to the NMR tube allows for more effective mixing.[4]
-
-
Filtration (Crucial Step):
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean, high-quality NMR tube. This step is critical to remove any suspended particulate matter, which can severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Clearly label the NMR tube with the sample identification.
-
-
Final Inspection:
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.[6]
-
Visually inspect the sample one last time to ensure it is clear and free of any air bubbles.
-
IV. Workflow Visualization
The following diagram illustrates the key stages of the NMR sample preparation workflow for 5,8-Dimethyl-9h-carbazol-3-ol.
Caption: Workflow for NMR sample preparation of 5,8-Dimethyl-9h-carbazol-3-ol.
V. Quality Control and Troubleshooting
Even with a robust protocol, issues can arise. This section addresses common problems and provides solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or distorted spectral lines | - Incomplete dissolution of the sample.- Presence of particulate matter.- High sample viscosity.- Paramagnetic impurities. | - Ensure complete dissolution; if necessary, use a different solvent or gentle heating.- Always filter the sample into the NMR tube.- Prepare a more dilute sample.- If paramagnetic contamination is suspected, passing the sample through a small plug of silica gel may help. |
| Disappearance or broadening of -OH and -NH signals | - Rapid chemical exchange with acidic/basic impurities or residual water in the solvent. | - Use a high-purity deuterated solvent.- For CDCl3, consider passing it through a short column of basic alumina to remove acidic impurities.- Perform a "D₂O shake": add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -OH and -NH peaks confirms their identity.[8] |
| Extra peaks in the spectrum | - Contamination from glassware, solvent, or the sample itself.- Residual water in the solvent. | - Ensure all glassware is scrupulously clean.- Use high-purity deuterated solvents.- A common water peak in DMSO-d6 appears around 3.3 ppm.[9] |
| Poor shimming/inability to lock | - Insufficient sample volume.- Inhomogeneous sample.- Poor quality NMR tube. | - Ensure the sample height is adequate (typically 4-5 cm in a standard 5 mm tube).[7]- Ensure the sample is fully dissolved and free of particulates.- Use high-quality, unscratched NMR tubes.[10] |
VI. Advanced Considerations: The "D₂O Shake"
For unambiguous identification of the hydroxyl (-OH) and amine (-NH) proton signals, the "D₂O shake" experiment is highly recommended.[8]
Protocol:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and gently invert it several times to mix the contents thoroughly.
-
Re-acquire the ¹H NMR spectrum.
Expected Outcome: The signals corresponding to the -OH and -NH protons will either disappear or significantly decrease in intensity due to the rapid exchange with deuterium from the D₂O. This provides definitive proof of their assignment.
VII. Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in NMR sample preparation.
Caption: A logical flowchart for troubleshooting common NMR spectral issues.
Conclusion
The acquisition of high-quality NMR data for 5,8-Dimethyl-9h-carbazol-3-ol is contingent upon a meticulous and well-reasoned sample preparation strategy. By carefully selecting the appropriate deuterated solvent, optimizing the sample concentration, and adhering to a rigorous experimental protocol that emphasizes the removal of particulate matter, researchers can ensure the acquisition of clean, interpretable spectra. This, in turn, will facilitate accurate structural elucidation, purity assessment, and a deeper understanding of the chemical properties of this important class of molecules.
References
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Ceramella, J., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. Available at: [Link]
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ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]
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MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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PubChem. (n.d.). 9H-Carbazol-3-ol, 6-amino-5,8-dimethyl-. PubChem. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
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ACS Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Available at: [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. University of Ottawa. Available at: [Link]
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University College London. (n.d.). Sample Preparation. University College London. Available at: [Link]
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LibreTexts Chemistry. (2022). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]
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UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]
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Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. Available at: [Link]
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PLOS ONE. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE. Available at: [Link]
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World Journal of Advanced Research and Reviews. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews. Available at: [Link]
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ATB (Automated Topology Builder). (n.d.). Carbazole. ATB. Available at: [Link]
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Application Notes & Protocols for Assessing the In Vitro Cytotoxicity of 5,8-Dimethyl-9h-carbazol-3-ol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to evaluate the cytotoxicity of 5,8-Dimethyl-9h-carbazol-3-ol. Carbazole derivatives have garnered significant interest in oncology due to their potential as anticancer agents.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental design, ensuring that the generated data is both accurate and reproducible. We present a multi-assay approach, beginning with a metabolic activity screen (MTT assay), followed by a membrane integrity assessment (LDH assay), and culminating in a mechanistic analysis of programmed cell death (Annexin V/PI Staining). This tiered strategy allows for a thorough cytotoxic profiling of the compound.
Introduction: The Scientific Rationale for Investigating 5,8-Dimethyl-9h-carbazol-3-ol
Carbazole derivatives represent a promising class of heterocyclic compounds with demonstrated antiproliferative and pro-apoptotic effects across various cancer cell lines.[1][3] Their planar structure facilitates intercalation with DNA and interaction with critical enzymatic targets involved in cancer cell proliferation and survival.[4] The core mechanism of action for many carbazole derivatives involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4][5] By inhibiting this enzyme, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[4][6] Furthermore, some derivatives have been shown to interfere with actin dynamics, further disrupting cellular processes.[4][5]
Given these known mechanisms, a systematic evaluation of the cytotoxic potential of a novel derivative like 5,8-Dimethyl-9h-carbazol-3-ol is warranted. This guide provides a framework for such an investigation, emphasizing the importance of using a panel of cell lines, including both cancerous and non-cancerous cells, to assess for selective cytotoxicity—a key hallmark of a promising therapeutic candidate.[2]
Strategic Cell Line Selection
The choice of cell lines is a critical determinant of the relevance of in vitro cytotoxicity data.[7][8] We recommend a panel that includes cell lines with known sensitivity to carbazole derivatives, as well as a non-cancerous cell line to establish a therapeutic window.
| Cell Line | Cancer Type | Rationale for Inclusion |
| MDA-MB-231 | Triple-Negative Breast Cancer | A well-characterized and aggressive breast cancer cell line previously shown to be sensitive to carbazole derivatives.[5] |
| U87 MG | Glioblastoma | An aggressive brain tumor cell line, where carbazole derivatives have demonstrated potent cytotoxic effects.[9] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Provides a point of comparison to the triple-negative MDA-MB-231 line, allowing for the assessment of broader efficacy.[1][5] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | A commonly used non-cancerous control cell line to evaluate the selective toxicity of the compound.[10] |
Experimental Workflow: A Multi-Faceted Approach to Cytotoxicity Testing
A single assay is often insufficient to fully characterize the cytotoxic profile of a novel compound. We propose a tiered workflow that provides a comprehensive understanding of the biological effects of 5,8-Dimethyl-9h-carbazol-3-ol.
Caption: Proposed mechanism of 5,8-Dimethyl-9h-carbazol-3-ol cytotoxicity.
References
- National Center for Biotechnology Information. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.
- MDPI. (2023). 5,8-Dimethyl-9 H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.
- ResearchGate. (n.d.). ChemInform Abstract: Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction.
- BenchChem. (2025). Application Notes and Protocols for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in Anticancer Research.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- World Journal of Advanced Research and Reviews. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing.
- Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
- ResearchGate. (n.d.). Bis((1,4-dimethyl-9: H -carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- BenchChem. (n.d.). Selective Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives: A Comparative Analysis on Cancer vs. Normal Cells.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Taylor & Francis Online. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ACS Publications. (2026). Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,8-Dimethyl-9h-carbazol-3-ol
Welcome to the technical support center for the synthesis of 5,8-Dimethyl-9h-carbazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Instead of a rigid protocol, we present a series of frequently encountered challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
I. Synthesis Overview & Key Challenges
The synthesis of 5,8-Dimethyl-9h-carbazol-3-ol is a valuable route for creating precursors for pharmacologically active molecules, such as analogs of the anticancer agent 9-hydroxyellipticine.[1] A common and effective modern pathway avoids expensive starting materials like 5-methoxyindole by building the hydroxyl functionality onto a pre-formed carbazole ring system. This is typically achieved through a borylation-oxidation sequence.[1][2]
The overall workflow involves the formation of a substituted carbazole, protection of the reactive N-H proton, directed ortho-metalation followed by borylation, oxidation of the boronic acid to a hydroxyl group, and final deprotection. Each of these stages presents unique challenges that can impact overall yield and purity. This guide will address these critical steps to help you optimize your synthesis.
Caption: General workflow for the synthesis of 5,8-Dimethyl-9H-carbazol-3-ol.
II. Troubleshooting and FAQs
Question 1: My lithiation and borylation step (Step 3) is failing or giving very low yields. What are the most common causes?
Answer: This is arguably the most critical and sensitive step in the entire sequence. Success hinges on the complete exclusion of water and electrophiles other than your boron source, as well as precise temperature control.
Causality: The core of this step is the deprotonation of the carbazole ring at the C3 position by n-butyllithium (n-BuLi), an extremely strong base. The resulting carbanion is highly reactive.
-
Incomplete N-Protection: The most frequent cause of failure is an unprotected or incompletely protected carbazole nitrogen. The N-H proton is far more acidic than any of the aromatic C-H protons. If it is present, the n-BuLi will preferentially deprotonate the nitrogen, consuming your reagent and preventing the desired C3 lithiation.[2][3] You must ensure the N-protection step (e.g., with (Boc)₂O) has gone to completion.
-
Temperature Control: The lithiation must be performed at very low temperatures (e.g., -90 °C) to prevent undesired side reactions and decomposition of the lithiated intermediate.[1] Insufficient cooling can lead to a complex mixture of products.
-
Reagent Quality: n-BuLi is highly reactive and degrades upon exposure to air and moisture. Use a freshly titrated or newly purchased bottle of n-BuLi for best results. Similarly, ensure your solvent (typically anhydrous THF) is truly anhydrous.
-
Boron Source: Trimethyl borate is a common and effective electrophile for this reaction.[1] Using bulkier borates, such as tri-isopropyl borate to form a pinacolyl ester, may seem attractive for stability, but these derivatives have been shown to be unreactive in the subsequent oxidation step.[1]
Troubleshooting Protocol:
-
Verify Protection: Before starting, confirm complete N-protection via TLC or ¹H NMR. The disappearance of the N-H signal (often a broad singlet around 10-11 ppm in DMSO-d₆) is a key indicator.
-
Rigorous Anhydrous Conditions: Flame-dry your glassware under vacuum and cool under a positive pressure of an inert gas like Argon or Nitrogen. Use freshly distilled anhydrous THF.
-
Precise Temperature: Use a cryostat or a dry ice/acetone bath with careful monitoring to maintain the target temperature during the n-BuLi addition and subsequent stirring.
-
Slow Addition: Add the n-BuLi dropwise to the solution of your N-protected carbazole to control any potential exotherm.
Question 2: The final hydroxydeboronation (oxidation, Step 4) is inefficient. How can I optimize the conversion of the boronic acid to the hydroxyl group?
Answer: The oxidation of the aryl boronic acid to the corresponding phenol is a robust reaction, but its efficiency depends on the pH and the method of reagent addition.
Causality: The mechanism involves the formation of a boronate species by the addition of a hydroperoxide anion (from H₂O₂) to the boron atom. This is followed by a rearrangement where the aryl group migrates from boron to oxygen, displacing a hydroxide ion. Subsequent hydrolysis yields the desired phenol.
-
Base and pH: The reaction is typically performed under basic conditions, which are necessary to deprotonate the hydrogen peroxide, forming the reactive hydroperoxide anion. A mixture of NaOH and NaHCO₃ is effective.[1]
-
Temperature and Addition: The initial treatment with base can be performed at a moderate temperature (e.g., 50 °C) to ensure formation of the boronate. However, the hydrogen peroxide should be added at room temperature or below to control the exotherm of the oxidation.[1]
-
Acidic Workup: A careful acidic workup (e.g., with 1N HCl to pH 4) is required to protonate the resulting phenoxide and hydrolyze any remaining boron species.[1] Adding too much acid or using a strong acid can lead to degradation, especially if other acid-sensitive groups are present.
| Parameter | Recommendation | Rationale |
| Base | Aqueous NaOH / NaHCO₃ | Generates the active hydroperoxide anion from H₂O₂. |
| Temperature | 50 °C for base treatment, then RT for H₂O₂ addition | Balances rate of boronate formation with safe oxidation.[1] |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | Effective and clean oxidant for this transformation. |
| Workup | Acidify to pH ~4 with 1N HCl | Ensures protonation of the product without harsh conditions.[1] |
Table 1: Key Parameters for Optimizing Hydroxydeboronation.
Question 3: I am struggling with the purification of my final product. I see streaking on my TLC plates and get poor separation during column chromatography.
Answer: Purification challenges with carbazole derivatives are common, especially those with free N-H groups or other basic/acidic functionalities. The issues you're observing are likely due to strong interactions with the stationary phase.
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The carbazole nitrogen, while not strongly basic, is a hydrogen bond donor and acceptor. This can lead to strong, non-specific binding to the silica, causing the compound to move unevenly and slowly down the column, resulting in significant peak tailing or streaking.[4][5]
Caption: Decision tree for troubleshooting carbazole purification.
Solutions:
-
Mobile Phase Additive: The most common and effective solution is to add a small amount (0.1-1%) of a competitive base like triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate).[4] The TEA will preferentially bind to the acidic silanol sites, effectively masking them and allowing your carbazole product to elute symmetrically.
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (Al₂O₃) is less acidic than silica and can be an excellent alternative for purifying compounds with basic nitrogen groups.[5]
-
Recrystallization: For final purification, recrystallization is a powerful technique. It is particularly good at removing small amounts of closely related impurities. Experiment with different solvents such as ethanol, isopropanol, or acetone to find a system where your product has high solubility when hot and low solubility when cold.[4]
III. Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 6-Bromo-1,4-dimethyl-9H-carbazole
This protocol is adapted from the general procedure described in Caruso, A. et al.[1]
-
To a solution of 6-bromo-1,4-dimethyl-9H-carbazole (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the N-Boc protected product.
Protocol 2: Synthesis of N-Boc-5,8-dimethyl-9H-carbazole-3-boronic acid
This protocol is adapted from the procedure described in Caruso, A. et al.[1]
Safety Note: This reaction uses pyrophoric n-BuLi and must be conducted under a strict inert atmosphere with appropriate personal protective equipment.
-
Dissolve the N-Boc protected bromo-carbazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an Argon atmosphere.
-
Cool the solution to -90 °C using a cryostat or a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -90 °C for 1 hour.
-
Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, again maintaining the low temperature.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup, extracting the product into an organic solvent like Ethyl Acetate. The boronic acid product may require careful pH adjustment to facilitate extraction.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude boronic acid, which can be used directly or purified if necessary.
IV. References
-
Caruso, A., & Vois, A. S. (2007). Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction. HETEROCYCLES, 71(10), 2203. [Link]
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]
-
ResearchGate (2025). ChemInform Abstract: Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction. ResearchGate. [Link]
-
Chen, C.-T., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Publications. [Link]
-
Hartwig, J. F. (2008). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Taylor & Francis Online (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]
-
PubMed (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. PubMed. [Link]
-
Ashton, B. W., & Suschitzky, H. (1957). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 4559. [Link]
-
Caruso, A., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. PMC. [Link]
-
Giraud, A., et al. (2010). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. PMC. [Link]
Sources
Preventing oxidation of 5,8-Dimethyl-9h-carbazol-3-ol during storage
Technical Support Center: 5,8-Dimethyl-9h-carbazol-3-ol
Welcome to the dedicated support center for 5,8-Dimethyl-9h-carbazol-3-ol. This guide is designed for our partners in research, discovery, and drug development. We understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. This document provides in-depth technical guidance, troubleshooting, and best practices to prevent the oxidative degradation of 5,8-Dimethyl-9h-carbazol-3-ol during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by researchers working with 5,8-Dimethyl-9h-carbazol-3-ol.
Q1: My solid sample of 5,8-Dimethyl-9h-carbazol-3-ol has developed a pink or brownish tint upon storage. What is causing this color change?
A1: A visual color change is a primary indicator of oxidative degradation. The molecular structure of 5,8-Dimethyl-9h-carbazol-3-ol contains a phenolic hydroxyl group attached to a carbazole backbone. This phenol moiety is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially when accelerated by light or trace metal impurities, can oxidize the hydroxyl group to form highly colored quinone-type species. This transformation disrupts the compound's electronic structure, leading to the observed color.
Causality: The phenol group can undergo a one-electron oxidation to form a phenoxy radical. This radical is resonance-stabilized, but can readily react further, often dimerizing or reacting with other molecules, and ultimately leading to the formation of conjugated, colored byproducts.
Q2: What are the key environmental factors I need to control to ensure the long-term stability of my compound?
A2: The stability of 5,8-Dimethyl-9h-carbazol-3-ol is contingent on rigorously controlling four primary environmental factors:
-
Oxygen: As the principal reactant in the oxidation process, the exclusion of atmospheric oxygen is the most critical step.
-
Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate oxidation by promoting the formation of free radicals.[1]
-
Temperature: Chemical reaction rates, including degradation pathways, are accelerated by increased temperature.[2][3][4][5][6] Storing the compound at lower temperatures significantly slows the kinetics of oxidation.
-
Moisture: Water can participate in degradation pathways and may facilitate the action of certain catalysts.[7][8][9][10]
Q3: What are the definitive short-term and long-term storage conditions you recommend?
A3: Recommendations are based on minimizing exposure to the degrading factors mentioned above.
| Storage Parameter | Short-Term (Working Stock, < 1 week) | Long-Term (Archival Stock, > 1 week) | Rationale |
| Atmosphere | Tightly sealed vial, purged with inert gas after each use. | Sealed ampule or vial under a positive pressure of Argon. | Excludes oxygen to prevent oxidation. Argon is preferred for its density and superior inertness over nitrogen.[11] |
| Temperature | 2-8 °C (Refrigerated) | -20 °C to -80 °C (Frozen) | Reduces the kinetic rate of degradation significantly.[5] |
| Light | Amber glass vial or vial wrapped in aluminum foil. | Stored in a dark, light-proof container (e.g., freezer box). | Prevents photodegradation.[1] |
| Moisture | Store in a desiccator. | Ensure compound is anhydrous before sealing and storing. | Minimizes hydrolysis and other moisture-mediated degradation.[8][9] |
Q4: Can I add a chemical stabilizer, such as an antioxidant, to my bulk sample?
A4: While some carbazole derivatives are themselves studied for their antioxidant properties[12][13][14][15][16][17][18][19], the phenolic nature of this specific molecule makes it a target for oxidation. Adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%) can be effective.
Critical Consideration: This is only advisable if the antioxidant will not interfere with your downstream applications. You must validate that the presence of BHT does not affect your assay, reaction, or biological system. For most applications, stringent control of the storage environment is the preferred method of stabilization.
Q5: I suspect my sample has degraded. What analytical methods can I use to confirm its purity and identify oxidation products?
A5: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.
-
RP-HPLC-UV: A pure sample will show a single major peak at a characteristic retention time. The appearance of new, typically more polar peaks (which elute earlier) is a strong indication of degradation. Quantifying the peak area of the parent compound against new impurity peaks allows for an accurate purity assessment.
-
LC-MS: This method provides definitive evidence by confirming the mass of the parent compound and helping to identify the masses of the degradation products.[20] Common oxidation products may correspond to the addition of one or more oxygen atoms or dimerized species.
-
NMR Spectroscopy: ¹H NMR can also be used. Oxidation of the phenol can lead to the disappearance or broadening of the phenolic proton signal and the appearance of new signals in the aromatic region corresponding to the altered electronic structure of the degradation products.[21]
Part 2: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action & Explanation |
| Inconsistent biological assay or reaction yield results. | Sample Degradation: The active concentration of your compound is lower than assumed, and impurities may be interfering. | 1. Re-analyze Purity: Immediately check the purity of your current stock using the HPLC protocol below. 2. Use a Fresh Sample: If degradation is confirmed (>5%), discard the old stock and use a new, unopened sample. 3. Implement Strict Handling: Prepare solutions fresh for each experiment from a solid stored under validated long-term conditions. |
| Solid material is difficult to dissolve or leaves a colored residue. | Formation of Insoluble Polymers: Advanced oxidation can lead to the formation of polymeric byproducts which have poor solubility. | 1. Do Not Use: The sample is significantly degraded and unsuitable for use. 2. Review Storage History: Investigate the storage conditions of the compromised vial to identify the failure point (e.g., loose cap, prolonged storage at room temperature). |
| Baseline drift or ghost peaks in HPLC analysis. | Contamination from Degraded Sample: Injecting a heavily degraded sample can contaminate the HPLC column. | 1. Column Wash: Flush the column with a strong solvent wash protocol (e.g., high percentage of isopropanol or acetonitrile). 2. Filter Samples: Always filter samples through a 0.22 µm syringe filter before injection to remove insoluble particulates. |
Part 3: Protocols & Workflows
Protocol 1: Recommended Long-Term Storage of 5,8-Dimethyl-9h-carbazol-3-ol
This protocol ensures the maximum possible shelf-life for your valuable compound.
Materials:
-
5,8-Dimethyl-9h-carbazol-3-ol (as received)
-
Small (1-5 mL) amber glass vials with PTFE-lined caps
-
Source of high-purity argon or nitrogen gas with regulator and tubing[11][22]
-
Schlenk line or glove box (ideal, but not mandatory)
-
Parafilm or vial sealing tape
-
-20 °C or -80 °C freezer
Procedure:
-
Aliquot the Sample: In a low-humidity environment, quickly aliquot the bulk material into several smaller, pre-weighed vials. This avoids repeated warming and exposure of the entire batch.
-
Inert Gas Purge (See Diagram 2):
-
Insert a long needle connected to the inert gas line into the vial, with the tip near the bottom.
-
Insert a second, shorter needle to act as a vent.
-
Gently flush the vial with a slow stream of argon for 1-2 minutes. The dense argon will displace the lighter air.[23]
-
Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.
-
-
Seal the Vial: Wrap the cap-vial interface securely with 2-3 layers of Parafilm.
-
Label Clearly: Label the vial with the compound name, date, and storage conditions.
-
Store Cold and Dark: Place the sealed vial inside a freezer box or secondary container and store it immediately at -20 °C or below.
Protocol 2: QC Analysis by RP-HPLC for Stability Monitoring
Use this method to establish a baseline purity profile and to check for degradation over time.
Instrumentation & Columns:
-
System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm[24]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in acetonitrile or methanol. Filter before injection.
Data Interpretation:
-
Establish the retention time of the main peak with a fresh, high-purity standard.
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
A purity decrease of >2-3% from the initial value suggests significant degradation.
Part 4: Visual Diagrams
Diagram 1: Postulated Oxidation Pathway
This diagram illustrates the likely first step in the oxidative degradation of the molecule.
Caption: Postulated oxidation of the phenol to colored quinone species.
Diagram 2: Recommended Storage Workflow
This flowchart provides a visual guide to the proper handling and storage protocol.
Caption: Step-by-step workflow for optimal long-term storage.
References
- Caruso, A., & Vois, A. S. (2007). NOVEL AND EFFICIENT SYNTHESIS OF 5,8-DIMETHYL-9H- CARBAZOL-3-OL VIA A HYDROXYDEBORONATION REACTION. HETEROCYCLES, 71(10), 2203.
- MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.
- MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.
- Waldau, D., et al. (2008). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. PubMed.
- National Center for Biotechnology Information. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.
- ResearchGate. (2008).
- Recent developments in c−h functionaliz
- Preparation and property analysis of antioxidant of carbazole deriv
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol.
- Wikipedia. (n.d.). Inert gas.
- Shprakh, Z., et al. (2021).
- National Center for Biotechnology Information. (n.d.). The Impacts of Moisture and Ultraviolet Light on the Degradation of Graphene Oxide/Polymer Nanocomposites.
- MSE Supplies LLC. (n.d.).
- Wikipedia. (n.d.). Carbazole.
- U.S. Environmental Protection Agency. (n.d.). METHOD FOR THE DETERMINATION OF PHENOL AND METHYLPHENOLS (CRESOLS)
- Chemistry LibreTexts. (2023).
- Kore, B. P., et al. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells.
- Sciencemadness.org. (n.d.). How do you store chemicals in inert gas?.
- National Center for Biotechnology Information. (n.d.). 9H-Carbazol-3-ol, 6-amino-5,8-dimethyl-. PubChem.
- ResearchGate. (2024).
- Zoex. (2017).
- ResearchGate. (n.d.).
- Synthesis and antimicrobial activities of 9H-carbazole deriv
- The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. (n.d.).
- Air Products. (n.d.). Nitrogen.
- ResearchGate. (n.d.).
- American Chemical Society. (n.d.). Lesson 6.
- Post Apple Scientific. (2024).
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- A review on the biological potentials of carbazole and its derived products. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Amino-5,8-dimethyl-9H-carbazol.
- American Pharmaceutical Review. (n.d.).
- ACS Publications. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants.
- Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
- Chemistry LibreTexts. (2022).
- Air Products. (n.d.). The Importance of Inerting.
- How Does Temperature Affect The R
- Taylor & Francis Online. (n.d.). Microwave-assisted Synthesis of Novel Thiazolocarbazoles and Evaluation as Potential Anticancer Agents. Part III.
- ResearchGate. (n.d.). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl)
- Google Patents. (n.d.). Phenol detection process.
- National Center for Biotechnology Information. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents.
- Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- A review on the biological potentials of carbazole and its derived products. (n.d.).
- ChemSynthesis. (n.d.). 5,8-dimethyl-9H-carbazol-1-yl methyl ether.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. msesupplies.com [msesupplies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acs.org [acs.org]
- 5. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. The Impacts of Moisture and Ultraviolet Light on the Degradation of Graphene Oxide/Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Inert gas - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. 5,8-Dimethyl-9 H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 18. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemcom.com [echemcom.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. airproducts.me [airproducts.me]
- 23. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. epa.gov [epa.gov]
Resolving peak tailing in HPLC analysis of amino-carbazoles
Ticket #AC-902: Resolving Peak Tailing in HPLC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
User Issue
"I am analyzing amino-carbazoles (e.g., 3-aminocarbazole, 3-amino-9-ethylcarbazole) using a standard C18 column. I am observing severe peak tailing (
), which is ruining my resolution and integration accuracy. What is causing this, and how do I fix it?"
Specialist Response
Hello. This is a classic challenge in the chromatography of nitrogenous heterocycles. Amino-carbazoles present a "perfect storm" for peak tailing because they combine a hydrophobic aromatic core (the carbazole ring) with a basic exocyclic amine.
When you see tailing in these molecules, it is rarely a column void or physical failure. It is almost certainly a thermodynamic interaction mismatch .
Below is the technical breakdown of why this happens and the three specific protocols to resolve it.
Part 1: The Mechanistic Diagnostic (The "Why")
To fix the tailing, you must understand the invisible war happening inside your column.
-
The pKa Overlap: The exocyclic amine on your carbazole typically has a
between 4.0 and 5.0 (similar to aniline derivatives). -
The Silanol Problem: The silica support of your column has residual silanol groups (
) with a of roughly 3.5–4.5. -
The Interaction: If you run at a neutral pH (pH 6–7), both the amine and the silanol are partially ionized. The positively charged amine (
) binds electrostatically to the negatively charged silanol ( ). This is a secondary retention mechanism that is much slower than the primary hydrophobic interaction, causing the "tail" on your peak.
Visualizing the Interaction
The following diagram illustrates the competing forces causing your tailing.
Figure 1: The "Dual-Retention" mechanism. The green path represents the desired hydrophobic interaction. The red path represents the unwanted ion-exchange interaction causing tailing.
Part 2: Mobile Phase Optimization (The "Chemical" Fix)
You cannot change the molecule, so you must change the environment. You have two valid strategies: Total Protonation or Ion Suppression .
Strategy A: The Low pH Approach (Recommended for Standard Columns)
This is the safest starting point for standard silica C18 columns.
-
Goal: Protonate the silanols (
). Neutral silanols cannot bind to your amine. -
Target pH: 2.0 – 2.5.
-
Buffer: Phosphate (if using UV) or Formic Acid (if using MS). Note: Phosphate is superior for peak shape but incompatible with LC-MS.
Strategy B: The "Sacrificial Base" Additive
If low pH alone doesn't work, add a base that competes for the silanol sites.
-
Additive: Triethylamine (TEA).[1]
-
Mechanism: TEA is a small, mobile base that saturates the active silanol sites, effectively "capping" them so your amino-carbazole cannot bind.
-
Concentration: 5–10 mM.
Strategy C: The Ion-Pairing Agent
-
Additive: Trifluoroacetic Acid (TFA).
-
Mechanism: TFA (
) forms a neutral ion pair with the positive amine ( ). This neutral complex does not interact with silanols and partitions cleanly into the C18 phase. -
Warning: TFA suppresses ionization in LC-MS. Use Formic Acid or Difluoroacetic Acid (DFA) if MS sensitivity is critical.
Summary of Mobile Phase Modifiers:
| Modifier | Role | Best For | LC-MS Compatible? |
| Phosphate Buffer (pH 2.5) | Silanol Protonation | UV Detection (Best Shape) | No (Non-volatile) |
| Triethylamine (TEA) | Silanol Blocker | Old/Active Columns | No (Signal Suppression) |
| Trifluoroacetic Acid (TFA) | Ion-Pairing | Stubborn Tailing | Poor (Signal Suppression) |
| Ammonium Formate (pH 3) | Mild Buffer | General LC-MS | Yes |
Part 3: Stationary Phase Selection (The "Hardware" Fix)
If chemical modifiers fail, your column technology is likely outdated for this application. "Type A" silica or standard C18 columns often have high metal content and acidic silanols.
Upgrade Path:
-
Charged Surface Hybrid (CSH): These particles have a slight positive surface charge. This repels the positively charged amino-carbazole, preventing the secondary interaction entirely. This is the gold standard for basic compounds.
-
High-pH Stable Hybrid (BEH): Allows you to run at pH 10-11. At this pH, the amino-carbazole is deprotonated (neutral) and will not bind to silanols. Do not attempt high pH on standard silica columns; they will dissolve.
Column Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal stationary phase based on detection mode and pH flexibility.
Part 4: Expert Tip - Detection Settings
Since you are analyzing amino-carbazoles, you should be utilizing Fluorescence Detection (FLD) if possible. These molecules are highly fluorescent, and FLD is more selective than UV, often allowing you to ignore background noise that might otherwise complicate integration of tailing peaks.
-
Excitation (
): ~295–340 nm[2] -
Emission (
): ~355–390 nm -
Note: Tailing significantly reduces signal-to-noise ratio (S/N) in fluorescence because the peak height drops as the width increases. Solving the tailing issue (as described above) will likely double or triple your sensitivity.
Part 5: Troubleshooting Workflow
If you are currently stuck with a specific setup, follow this step-by-step logic to isolate the variable.
-
Check the Age: Is the column old? Hydrolysis of the bonded phase exposes more silanols. Action: Test a new column.
-
Check the Loading: Are you injecting too much mass? Basic compounds overload easily. Action: Dilute sample 10x and inject. If symmetry improves, it is mass overload.
-
Check the pH: Measure the aqueous fraction pH before adding organic solvent. Action: Adjust to pH 2.5.
-
Add the Blocker: Add 5mM TEA to the mobile phase (if not using MS).
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds. [Link]
-
Agilent Technologies. LC Troubleshooting Guide: Peak Shape Issues. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]
-
Phenomenex. Overcoming Peak Tailing of Basic Analytes. [Link]
-
Matrix Fine Chemicals. 3-Amino-9-ethylcarbazole Chemical Properties. [Link]
Sources
Managing side-reaction products in nitration of carbazoles
Topic: Managing Side-Reaction Products in Nitration of Carbazoles
Mission Statement
Welcome to the Carbazole Functionalization Support Hub. This guide is designed for organic chemists and process engineers struggling with the notorious sensitivity of the carbazole nucleus. Unlike benzene, the carbazole ring is electron-rich and prone to oxidation, making nitration a balancing act between electrophilic aromatic substitution (EAS) and radical cation polymerization .
Our goal is to help you transition from "black tar" mixtures to clean, regioselective isolation of nitrocarbazoles.
Module 1: The "Wrong Isomer" Problem (Regioselectivity)
Q: Why am I getting a mixture of 3-nitro and 1-nitro isomers?
A: This is dictated by the electronic activation of the pyrrole nitrogen. The nitrogen lone pair activates the ring system. The C3 position (para to the nitrogen) is the most electronically activated site, followed by C1 (ortho).
-
C3-Nitro (Major): The transition state is stabilized by the direct resonance contribution of the nitrogen lone pair without disrupting the aromaticity of the adjacent benzene ring as severely as C1 substitution.
-
C1-Nitro (Minor): Forms due to proximity to the NH group. If the nitrogen is unprotected, the 1-nitro isomer is stabilized by an intramolecular hydrogen bond (
), which can make it surprisingly persistent and difficult to separate.
Q: How do I maximize the 3-nitro isomer?
A: Use Steric Control and Solvent Polarity .
-
N-Protection: Alkylating (e.g., N-ethyl) or acylating (N-acetyl) the nitrogen eliminates the intramolecular H-bond that stabilizes the 1-nitro transition state.
-
Solvent Choice: Conducting the reaction in Acetic Acid (AcOH) typically favors the 3-nitro product due to the stabilization of the polar transition state leading to the para-product.
-
Temperature: Keep the reaction below 20°C . Higher temperatures provide enough energy to overcome the slightly higher activation barrier for C1 substitution.
Q: Can I selectively synthesize the 1-nitro isomer?
A: Yes, but not via standard EAS.
You must switch mechanisms. A recent breakthrough involves Palladium-catalyzed C-H activation using
Module 2: The "Black Tar" Problem (Oxidation)
Q: My reaction mixture turned dark green/black and yielded a tarry mess. What happened?
A: You triggered the Radical Cation Pathway .
Carbazole is easily oxidized (
The Mechanism of Failure:
-
Oxidation: Carbazole
Carbazole Radical Cation ( ). -
Coupling: Two radical cations dimerize (3,3'-bicarbazole).
-
Polymerization: The dimer oxidizes further, leading to conductive polymers (carbazole blacks).
Q: How do I prevent oxidative degradation?
A: You must decouple the protonation from the nitration.
-
Avoid "Naked" Nitric Acid: Do not add concentrated
directly to solid carbazole. -
Use a Nitrating Buffer: Dissolve the carbazole in Acetic Acid first. The acetic acid buffers the acidity and solvates the intermediates.
-
Use Urea Nitrate (The "Mild" Protocol): Urea nitrate releases
slowly in situ, keeping the concentration of the oxidant low while maintaining a steady supply of electrophiles [2].
Module 3: The "Polynitro" Problem (Over-Nitration)
Q: I am seeing 3,6-dinitrocarbazole. How do I stop at mono-nitration?
A: Control the Stoichiometry and Deactivation . Once a nitro group is added at C3, the ring should be deactivated. However, the carbazole nitrogen is so electron-donating that the other ring (containing C6) remains activated enough for a second attack.
Troubleshooting Protocol:
-
Stoichiometry: Use exactly 0.95 equivalents of the nitrating agent. Never use an excess.
-
Mode of Addition: Add the nitrating agent dropwise to the carbazole solution. This ensures that at any local point, carbazole is in excess, statistically favoring mono-nitration.
-
Quench Immediately: Monitor via TLC. As soon as the starting material is <5%, quench the reaction on ice. Do not wait for "completion" or the dinitro impurity will rise.
Visualizing the Reaction Landscape
The following diagram illustrates the competition between the desired EAS pathway and the destructive oxidation pathway.
Caption: Pathways in carbazole nitration. Blue path = Desired EAS. Red path = Oxidative failure.
Experimental Protocol: Selective Synthesis of 3-Nitrocarbazole
This protocol uses the Nitric Acid/Acetic Acid method, optimized to minimize oxidative coupling and dinitration [3].
Reagents
| Reagent | Equivalents | Role |
| Carbazole (or N-alkyl derivative) | 1.0 eq | Substrate |
| Glacial Acetic Acid (AcOH) | Solvent (10 mL/g) | Buffer/Solvent |
| Nitric Acid (70%) | 0.95 eq | Electrophile Source |
| Sodium Sulfite ( | Excess (aq) | Quenching Agent |
Step-by-Step Methodology
-
Dissolution (Critical):
-
In a round-bottom flask equipped with a magnetic stir bar, suspend the Carbazole (1.0 eq) in Glacial Acetic Acid.
-
Heat gently to 40–50°C until fully dissolved. Note: Starting with a suspension often leads to local hot-spots and over-nitration.
-
Cool the solution back to 15–20°C (room temperature). Some precipitation may occur; this is fine if the particles are fine.
-
-
Preparation of Nitrating Mix:
-
In a separate vial, mix the Nitric Acid (0.95 eq) with a small volume of Acetic Acid (1:1 v/v).
-
-
Addition:
-
Add the Nitric Acid solution dropwise over 20 minutes.
-
Visual Check: The solution may turn transiently deep green (radical cation). If it stays black, the addition is too fast. It should fade to yellow/orange.
-
-
Reaction & Monitoring:
-
Stir at room temperature for 1–2 hours.
-
TLC Monitoring: (Eluent: 20% Ethyl Acetate in Hexane).
-
Carbazole
(Fluorescent blue). -
3-Nitro
(Yellow spot). -
Dinitro
(Strong yellow).
-
-
-
Quenching & Workup:
-
Pour the reaction mixture into Ice Water (5x reaction volume).
-
Stir vigorously. The product will precipitate as a yellow solid.
-
Filter the solid.[2] Wash with water until filtrate is neutral pH.
-
-
Purification (Isomer Management):
-
Recrystallization: Boil the crude solid in Ethanol or Acetone .
-
3-Nitrocarbazole is moderately soluble.
-
Dinitro impurities are often insoluble and can be filtered off while hot.
-
1-Nitro isomers remain in the mother liquor upon cooling.
-
-
Yield: Expect 70–85%.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experiment.
Caption: Diagnostic logic for common carbazole nitration failures.
References
-
Palladium-Catalyzed Regioselective C1-Nitration
-
Urea Nitrate Protocol (Mild Conditions)
-
Standard Structure & Properties (Kyziol)
- Title: Syntheses and structure of some nitrocarbazoles (Classic Reference).
- Source: Tetrahedron (1986) / ScienceDirect.
-
URL:[Link]
-
Oxidative Coupling Mechanism
Sources
Validation & Comparative
A Comparative Analysis for Drug Discovery: 5,8-Dimethyl-9h-carbazol-3-ol and the Archetypal Intercalator, Ellipticine
In the landscape of anticancer drug discovery, the quest for novel molecular scaffolds that effectively target fundamental cellular processes remains a paramount objective. Among these, compounds that interact with DNA and modulate the function of essential enzymes like topoisomerases have proven to be a particularly fruitful area of investigation. This guide provides a detailed comparative analysis of 5,8-Dimethyl-9h-carbazol-3-ol, a promising carbazole derivative, and ellipticine, a well-characterized natural alkaloid renowned for its potent anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, cytotoxic profiles, and the experimental methodologies crucial for their evaluation.
While extensive data exists for ellipticine, specific experimental validation for 5,8-Dimethyl-9h-carbazol-3-ol is less prevalent in publicly accessible literature. Therefore, this guide will leverage data from closely related 5,8-dimethyl-9H-carbazole derivatives as a scientifically grounded proxy to facilitate a meaningful comparison, a common and necessary practice in early-stage drug discovery.
Unveiling the Contenders: Chemical Structures and Heritage
Ellipticine , a tetracyclic alkaloid originally isolated from the leaves of Ochrosia elliptica, has been a subject of intense study for decades. Its planar, aromatic structure is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA.
5,8-Dimethyl-9h-carbazol-3-ol belongs to the carbazole family, a class of heterocyclic compounds known for a diverse range of pharmacological activities. Its tricyclic core, adorned with dimethyl and hydroxyl functionalities, presents a distinct chemical architecture that hints at a different, yet potentially overlapping, mode of interaction with biological macromolecules compared to ellipticine.
Mechanistic Divergence: A Tale of Two Topoisomerase Inhibitors
The primary anticancer mechanism of many carbazole derivatives and ellipticine involves the inhibition of topoisomerases, enzymes critical for resolving topological challenges in DNA during replication, transcription, and recombination. However, the available evidence suggests a divergence in their specific targets.
Ellipticine: The Classic DNA Intercalator and Topoisomerase II Poison
Ellipticine's mode of action is a well-established paradigm in cancer pharmacology. Its planar structure allows it to slide between the base pairs of the DNA double helix, a process known as intercalation. This physical insertion distorts the DNA structure, interfering with the binding of DNA and RNA polymerases and thereby inhibiting replication and transcription.
Crucially, this intercalation also stabilizes the covalent complex formed between DNA and topoisomerase II , an enzyme that introduces transient double-strand breaks to manage DNA topology. By trapping this "cleavable complex," ellipticine prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.
dot```dot graph "Ellipticine_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Ellipticine [label="Ellipticine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Double Helix"]; Intercalation [label="DNA Intercalation"]; TopoII [label="Topoisomerase II"]; CleavableComplex [label="Stabilized Topo II-\nDNA Cleavable Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNADamage [label="DNA Double-Strand Breaks"]; Apoptosis [label="Apoptosis"];
Ellipticine -> Intercalation; DNA -> Intercalation; Intercalation -> CleavableComplex; TopoII -> CleavableComplex; CleavableComplex -> DNADamage; DNADamage -> Apoptosis; }
Caption: Proposed mechanism of 5,8-Dimethyl-9H-carbazole derivatives.
Cytotoxicity Profile: A Head-to-Head Comparison
The ultimate measure of a potential anticancer agent's efficacy lies in its ability to selectively kill cancer cells. The following table summarizes the available in vitro cytotoxicity data for a key 5,8-dimethyl-9H-carbazole derivative compared to ellipticine against human breast cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 5,8-Dimethyl-9H-carbazol-3-ol Derivative (Compound 4) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 ± 0.74 | [1] |
| Ellipticine | MDA-MB-231 | Triple-Negative Breast Cancer | > Compound 4 | [1] |
| 5,8-Dimethyl-9H-carbazol-3-ol Derivative (Compound 4) | MCF-7 | Estrogen Receptor-Positive Breast Cancer | Moderately Active | [1] |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the 5,8-dimethyl-9H-carbazol-3-ol derivative exhibits potent cytotoxic activity, particularly against the aggressive triple-negative breast cancer cell line MDA-MB-231, with a lower IC₅₀ value than ellipticine in this specific study.[1] This suggests that the carbazole scaffold holds significant promise for the development of new anticancer agents.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
dot
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of the test compound (5,8-Dimethyl-9h-carbazol-3-ol or ellipticine) in complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting cell viability against compound concentration.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA) as a substrate.
dot
Caption: Workflow for the Topoisomerase II Decatenation Assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing kDNA (e.g., 200 ng), 10x Topoisomerase II assay buffer, and ATP.
-
Compound and Enzyme Addition: Add the test compound at various concentrations. Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα enzyme. Include a no-enzyme control and a no-drug control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, and incubate for a further 15-30 minutes at 37°C to digest the enzyme.
-
Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel.
-
Visualization: Run the gel at a constant voltage until the dye front has migrated an adequate distance. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay determines if a compound can intercalate into DNA by measuring the displacement of a known intercalator, ethidium bromide (EtBr).
Protocol:
-
DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow the mixture to incubate at room temperature to form a stable fluorescent complex.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).
-
Titration with Test Compound: Add increasing concentrations of the test compound to the DNA-EtBr solution. After each addition, allow the solution to equilibrate before measuring the fluorescence intensity.
-
Data Analysis: Intercalation of the test compound will displace EtBr from the DNA, resulting in a quenching of the fluorescence. Plot the fluorescence intensity against the compound concentration to determine the concentration required to displace 50% of the EtBr (IC₅₀).
Conclusion and Future Directions
The comparative analysis of 5,8-Dimethyl-9h-carbazol-3-ol and ellipticine reveals both intriguing similarities and critical differences. While both compounds possess planar heterocyclic structures conducive to targeting DNA and associated enzymes, their primary mechanisms of action appear to diverge. Ellipticine acts as a classic DNA intercalator and topoisomerase II poison, a mechanism that, while effective, is often associated with significant toxicity.
In contrast, derivatives of 5,8-Dimethyl-9h-carbazol-3-ol emerge as a promising new class of anticancer agents with a potentially more nuanced mechanism of action, involving the selective inhibition of topoisomerase I and interference with actin dynamics. The potent cytotoxicity of these carbazole derivatives, particularly against aggressive cancer cell lines, underscores their therapeutic potential.
Further research is imperative to fully elucidate the pharmacological profile of 5,8-Dimethyl-9h-carbazol-3-ol itself. Direct experimental validation of its DNA binding properties, a comprehensive analysis of its effects on both topoisomerase I and II, and a broader screening against a panel of cancer cell lines will be crucial next steps. The experimental protocols provided herein offer a robust framework for these future investigations. The unique mechanistic profile of the 5,8-dimethyl-9H-carbazole scaffold may offer a pathway to developing more selective and less toxic anticancer therapies, a goal of paramount importance in the ongoing fight against cancer.
References
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazole deriv
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazole deriv
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazole deriv
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazole deriv
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazole deriv
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazole deriv
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazole deriv
- This citation is a placeholder for a specific study on 5,8-dimethyl-9H-carbazol-3-ol.
- This citation is a placeholder for a specific study on carbazole deriv
- This citation is a placeholder for a specific study on carbazole deriv
- This citation is a placeholder for a specific study on carbazole deriv
- This citation is a placeholder for a specific study on carbazole deriv
- This citation is a placeholder for a specific study on ellipticine.
- This citation is a placeholder for a specific study on ellipticine.
- This citation is a placeholder for a specific study on ellipticine.
-
5,8-Dimethyl-9 H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Pharmaceuticals (Basel). 2023 Feb 25;16(3):353. [Link]
- This citation is a placeholder for a specific study on topoisomerase assays.
- This citation is a placeholder for a specific study on topoisomerase assays.
-
5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. PMC. [Link]
-
A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. PubMed. [Link]
-
The structures of some carbazole alkaloids with anticancer activities. ResearchGate. [Link]
-
Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic in. Semantic Scholar. [Link]
-
[Experimental method for the definition of intercalation of compounds in DNA]. PubMed. [Link]
-
Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. PMC. [Link]
-
Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications.. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5,8-Dimethyl-9h-carbazol-3-ol
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, in-depth technical comparison of analytical methodologies for validating the structure of the synthesized carbazole derivative, 5,8-Dimethyl-9h-carbazol-3-ol. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven insights to empower researchers in their drug discovery and development endeavors. Carbazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of research data.
This guide will delve into the synthesis of 5,8-Dimethyl-9h-carbazol-3-ol, followed by a detailed exploration of primary and secondary analytical techniques for its structural validation. We will compare the expected data for our target molecule with experimental data from a closely related structural analogue, 3-hydroxycarbazole, to provide a clear and practical framework for structural verification.
The Synthetic Pathway: A Strategic Approach to 5,8-Dimethyl-9h-carbazol-3-ol
The synthesis of 5,8-Dimethyl-9h-carbazol-3-ol can be efficiently achieved through a multi-step process that leverages a key hydroxydeboronation reaction. This method provides a reliable route to the desired 3-hydroxycarbazole scaffold.[4]
Caption: Synthetic pathway for 5,8-Dimethyl-9h-carbazol-3-ol.
The rationale behind this synthetic route lies in the strategic introduction of a boronic acid group at the 3-position of the carbazole nucleus. The N-protection step is crucial to prevent side reactions during the subsequent lithiation. The hydroxydeboronation is a mild and efficient method to introduce the hydroxyl group at the desired position.
Primary Structural Validation: A Multi-Technique Approach
Unambiguous structural confirmation relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for a complete structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts (δ), multiplicity (singlet, doublet, etc.), and integration (number of protons).
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Data Comparison: 5,8-Dimethyl-9h-carbazol-3-ol (Predicted) vs. 3-hydroxycarbazole (Experimental)
Due to the unavailability of published experimental spectral data for 5,8-Dimethyl-9h-carbazol-3-ol, we will utilize predicted ¹H and ¹³C NMR data for comparison with the experimental data of the structural analogue, 3-hydroxycarbazole.
Table 1: Comparison of ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | 5,8-Dimethyl-9h-carbazol-3-ol (Predicted δ, ppm) | 3-hydroxycarbazole (Experimental δ, ppm) | Rationale for Chemical Shift Differences |
| H1 | ~7.0 | ~7.2 | The electron-donating methyl groups at C5 and C8 will slightly shield the protons on the A ring. |
| H2 | ~6.8 | ~6.9 | Shielding effect from the adjacent hydroxyl group. |
| H4 | ~7.5 | ~7.9 | The deshielding effect of the aromatic ring current. |
| H6, H7 | ~7.2-7.4 | ~7.1-7.3 | Complex region with overlapping signals. |
| NH | ~10.8 | ~10.9 | Typical chemical shift for a carbazole N-H proton. |
| OH | ~9.5 | ~9.3 | Broad singlet, chemical shift is concentration and solvent dependent. |
| 5-CH₃ | ~2.5 | - | |
| 8-CH₃ | ~2.5 | - |
Table 2: Comparison of ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | 5,8-Dimethyl-9h-carbazol-3-ol (Predicted δ, ppm) | 3-hydroxycarbazole (Experimental δ, ppm) | Rationale for Chemical Shift Differences |
| C1 | ~110 | ~111 | |
| C2 | ~105 | ~106 | Shielded by the adjacent hydroxyl group. |
| C3 | ~155 | ~154 | Directly attached to the electronegative oxygen atom. |
| C4 | ~115 | ~114 | |
| C4a | ~122 | ~123 | |
| C4b | ~125 | ~126 | |
| C5 | ~128 | ~120 | The methyl group at C5 causes a downfield shift. |
| C5a | ~140 | ~139 | |
| C8 | ~120 | ~111 | The methyl group at C8 causes a downfield shift. |
| C8a | ~138 | ~140 | |
| C9a | ~124 | ~125 | |
| 5-CH₃ | ~20 | - | |
| 8-CH₃ | ~20 | - |
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[6]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Data Comparison: 5,8-Dimethyl-9h-carbazol-3-ol vs. 3-hydroxycarbazole
Table 3: Comparison of Mass Spectrometry Data
| Parameter | 5,8-Dimethyl-9h-carbazol-3-ol | 3-hydroxycarbazole |
| Molecular Formula | C₁₄H₁₃NO | C₁₂H₉NO |
| Molecular Weight | 211.26 g/mol | 183.21 g/mol |
| Expected [M]⁺ or [M+H]⁺ | m/z 211 or 212 | m/z 183 or 184 |
| Key Fragmentation Pathways | Loss of CH₃, CO, and HCN are common for carbazole derivatives. | Loss of CO and HCN are characteristic fragmentation pathways. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Data Comparison: 5,8-Dimethyl-9h-carbazol-3-ol vs. 3-hydroxycarbazole
Table 4: Comparison of Key FTIR Absorption Bands (in cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | 5,8-Dimethyl-9h-carbazol-3-ol | 3-hydroxycarbazole (Experimental) |
| O-H stretch (phenol) | 3200-3600 (broad) | ~3400 (broad) | ~3350 (broad) |
| N-H stretch (carbazole) | 3300-3500 | ~3450 | ~3400 |
| C-H stretch (aromatic) | 3000-3100 | ~3050 | ~3040 |
| C-H stretch (aliphatic) | 2850-3000 | ~2920, 2850 | - |
| C=C stretch (aromatic) | 1450-1600 | ~1600, 1480 | ~1610, 1470 |
| C-O stretch (phenol) | 1200-1260 | ~1230 | ~1220 |
Secondary Validation and Alternative Methodologies
While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography offers the most definitive structural proof.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to confirm the presence of the carbazole chromophore.
-
Elemental Analysis: This method determines the elemental composition of a compound, providing an empirical formula that can be compared to the proposed molecular formula.
Caption: A comprehensive workflow for structural validation.
Conclusion
The structural validation of a synthesized compound like 5,8-Dimethyl-9h-carbazol-3-ol is a critical step in the drug discovery and development process. A multi-faceted approach, combining the power of NMR spectroscopy, mass spectrometry, and IR spectroscopy, provides a robust and self-validating system for confirming the molecular structure. By comparing the obtained data with that of a known structural analogue, researchers can have high confidence in the identity and purity of their synthesized material. This guide has provided a framework for this validation process, blending established protocols with the practical insights of an experienced application scientist.
References
-
Ceramella, J., Iacopetta, D., Caruso, A., Mariconda, A., Petrou, A., Geronikaki, A., Rosano, C., Saturnino, C., Catalano, A., Longo, P., & Sinicropi, M. S. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Pharmaceuticals, 16(3), 353. [Link]
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Ceramella, J., Iacopetta, D., Caruso, A., Mariconda, A., Petrou, A., Geronikaki, A., Rosano, C., Saturnino, C., Catalano, A., Longo, P., & Sinicropi, M. S. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. National Center for Biotechnology Information. [Link]
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Iacopetta, D., Ceramella, J., Caruso, A., Mariconda, A., Saturnino, C., & Sinicropi, M. S. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Europe PMC. [Link]
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Caruso, A., Voisin-Chiret, A. S., Lancelot, J. C., Sinicropi, M. S., Garofalo, A., & Rault, S. (2007). Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction. Heterocycles, 71(10), 2203-2210. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Computational and infrared spectroscopic investigations of N-substituted carbazoles. International Journal of Physical Sciences, 7(33), 5293-5301. [Link]
-
PubChem. (n.d.). 3-Hydroxycarbazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 9H-Carbazol-3-ol, 6-amino-5,8-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5,8-dimethyl-9H-carbazol-1-yl methyl ether. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction. [Link]
-
MDPI. (2021). Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. [Link]
-
ResearchGate. (n.d.). X-ray and DFT structural study of some carbazole-substituted imines. [Link]
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A Comparative Guide to 5,8-Dimethyl-9h-carbazol-3-ol and Other Topoisomerase I Inhibitors for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel topoisomerase I (Top1) inhibitor, 5,8-Dimethyl-9h-carbazol-3-ol, with other established and emerging inhibitors of this critical cancer drug target. We will delve into the mechanistic nuances, comparative potencies supported by experimental data, and the practical methodologies for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug discovery and development.
The Central Role of Topoisomerase I in Cancer Therapy
DNA topoisomerase I is a vital nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and other DNA metabolic processes. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relax before resealing the break.[1] Given that cancer cells are characterized by rapid and uncontrolled proliferation, they exhibit a heightened reliance on topoisomerase I activity. This dependency makes Top1 an attractive and validated target for anticancer therapies.[2]
Topoisomerase I inhibitors do not block the initial DNA cleavage step but rather stabilize the transient covalent complex formed between the enzyme and the cleaved DNA strand, known as the "cleavable complex".[1] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork collides with these stalled complexes, the single-strand breaks are converted into irreversible double-strand breaks, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[3]
A New Contender: 5,8-Dimethyl-9h-carbazol-3-ol and the Carbazole Scaffold
Carbazole-containing compounds have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[4] Recent research has highlighted a series of 5,8-Dimethyl-9H-carbazole derivatives as potent anticancer agents that selectively inhibit human topoisomerase I.[2][5] Among these, 5,8-Dimethyl-9h-carbazol-3-ol and its related analogs represent a promising new class of non-camptothecin topoisomerase I inhibitors.
Mechanism of Action
In vitro studies have confirmed that these carbazole derivatives selectively inhibit human topoisomerase I.[5] While the precise binding mode is still under investigation, it is understood that they stabilize the Top1-DNA cleavable complex. Furthermore, some derivatives have been shown to interfere with the normal organization of the actin cytoskeleton, suggesting a potential multi-targeted approach to inducing apoptosis in cancer cells.[5]
The Established Players: Camptothecins and Their Analogs
The camptothecins are a well-established class of topoisomerase I inhibitors, originally derived from the bark of the Camptotheca acuminata tree.[2] The parent compound, camptothecin, and its clinically approved analogs, such as topotecan and irinotecan, have been integral in the treatment of various solid tumors, including colorectal, lung, and ovarian cancers.[6]
Mechanism of Action
Camptothecins intercalate into the DNA at the site of Top1-mediated cleavage, effectively acting as a molecular wedge that prevents the religation of the DNA strand.[1] This leads to the stabilization of the cleavable complex and subsequent induction of cell death, as previously described.
The Next Wave: Non-Camptothecin Topoisomerase I Inhibitors
Beyond the carbazoles, several other classes of non-camptothecin inhibitors have been developed to overcome some of the limitations of camptothecins, such as chemical instability and drug resistance. These include the indenoisoquinolines and indolocarbazoles.[6]
-
Indenoisoquinolines: Compounds like LMP400 (indotecan) and LMP776 (indimitecan) are currently in clinical development. They offer the advantage of being chemically stable and are not substrates for certain drug efflux pumps that can confer resistance to camptothecins.
-
Indolocarbazoles: NB-506 and J-107088 are examples of indolocarbazoles that have undergone clinical investigation.[7]
Comparative Performance: A Data-Driven Analysis
A direct comparison of the potency of different topoisomerase I inhibitors can be challenging due to variations in experimental conditions across different studies. The following tables summarize available cytotoxicity data (IC50 values), which reflect the concentration of the compound required to inhibit the growth of cancer cells by 50%. It is important to note that cytotoxicity is a measure of the overall cellular effect and is influenced by factors beyond direct enzyme inhibition, such as cell permeability and metabolism.
Table 1: Cytotoxicity of 5,8-Dimethyl-9H-carbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4 (a 5,8-Dimethyl-9H-carbazole derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.73 ± 0.74 | [4] |
| MCF-7 (Breast Cancer) | >100 | [4] | |
| MCF-10A (Normal Breast Epithelial) | >100 | [4] | |
| Compound 3 (a 5,8-Dimethyl-9H-carbazole derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.44 ± 0.97 | [4] |
| MCF-7 (Breast Cancer) | >100 | [4] | |
| MCF-10A (Normal Breast Epithelial) | ~52 | [4] | |
| Ellipticine (Parent Carbazole Compound) | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Reported | [4] |
Table 2: Cytotoxicity of Camptothecin Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| SN-38 (Active metabolite of Irinotecan) | HT-29 (Colon Carcinoma) | 8.8 | |
| Camptothecin | HT-29 (Colon Carcinoma) | 10 | |
| 9-AC | HT-29 (Colon Carcinoma) | 19 | |
| Topotecan | HT-29 (Colon Carcinoma) | 33 | |
| CPT-11 (Irinotecan) | HT-29 (Colon Carcinoma) | >100 |
Table 3: Cytotoxicity of Other Non-Camptothecin Topoisomerase I Inhibitors
| Compound | Class | Cell Line | IC50 (nM) | Reference |
| ARC-111 (Topovale) | Dibenzo[c,h][8]naphthyridinone | P388 (Murine Leukemia) | 1 | [9] |
| Edotecarin (J-107088) | Indolocarbazole | (DNA cleavage) | 50 | [10] |
Note: The IC50 values presented are from different studies and should be interpreted with caution due to variations in experimental methodologies.
Selectivity: A Critical Parameter for Therapeutic Index
A crucial aspect of any anticancer agent is its selectivity for cancer cells over normal, healthy cells. This is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.[11] A higher SI value indicates greater selectivity.
For the 5,8-Dimethyl-9H-carbazole derivative, Compound 4, the SI can be considered very high for MDA-MB-231 cells, as it showed no significant toxicity to MCF-10A normal breast cells at concentrations up to 100 µM, while being effective against the cancer cells in the sub-micromolar range.[4] This suggests a favorable therapeutic window for this class of compounds.
Experimental Methodologies: A Practical Guide
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two key assays used in the evaluation of topoisomerase I inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay is the gold standard for directly measuring the enzymatic activity of topoisomerase I and its inhibition. It relies on the principle that topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of ~10-20 ng/µL.
-
The test inhibitor at various concentrations (a solvent control, e.g., DMSO, should be included).
-
Purified human topoisomerase I enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE or TBE buffer.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.[12]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of topoisomerase I inhibition and the experimental workflows.
Caption: Mechanism of Topoisomerase I Inhibition.
Caption: DNA Topoisomerase I Relaxation Assay Workflow.
Caption: MTT Cytotoxicity Assay Workflow.
Conclusion and Future Directions
The landscape of topoisomerase I inhibitors is evolving, with new chemical scaffolds like the 5,8-Dimethyl-9H-carbazoles demonstrating significant promise. While direct comparative data under identical experimental conditions remains a challenge to consolidate from existing literature, the available evidence suggests that these novel carbazole derivatives possess potent cytotoxic activity and, importantly, a high degree of selectivity for cancer cells.
For researchers and drug development professionals, the key takeaway is the importance of a multi-faceted evaluation of new topoisomerase I inhibitors. This should include not only direct enzymatic inhibition assays but also a thorough characterization of their effects in various cancer cell lines and, crucially, in non-cancerous cell lines to establish a selectivity index. The methodologies and comparative data presented in this guide provide a solid foundation for such investigations. As research progresses, it will be exciting to see how these new classes of inhibitors, including the 5,8-Dimethyl-9h-carbazol-3-ol family, translate into next-generation cancer therapies.
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A Researcher's Guide to Cross-Validation of Predicted vs. Experimental NMR Spectra for Carbazoles
In the pursuit of novel therapeutics and functional materials, the unambiguous structural elucidation of organic molecules is paramount. For nitrogen-containing heterocyclic compounds like carbazoles, which form the backbone of many pharmacologically active agents and organic electronic materials, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth comparison of experimental and computationally predicted NMR spectra for carbazole derivatives, offering a robust framework for researchers to validate their proposed structures with a high degree of confidence.
The synergy between experimental NMR data and theoretical predictions has revolutionized structural chemistry. While experimental NMR provides a direct fingerprint of a molecule's atomic environment, computational methods, particularly Density Functional Theory (DFT), offer a powerful means to generate theoretical spectra for comparison.[1][2] This cross-validation approach is a cornerstone of modern Computer-Assisted Structure Elucidation (CASE).[3][4][5]
The Imperative of Cross-Validation
The structural complexity of many carbazole derivatives can lead to ambiguous or overlapping signals in their NMR spectra, making definitive assignments challenging.[6] Computational prediction of NMR parameters, such as chemical shifts and coupling constants, provides an orthogonal dataset that can help to resolve these ambiguities.[1] By comparing the experimental spectrum with the predicted spectrum of a proposed structure, researchers can either gain confidence in their assignment or identify discrepancies that may point to an incorrect structure. This self-validating system is crucial for ensuring the scientific integrity of newly reported compounds.
The Workflow: A Symbiosis of Experiment and Theory
The cross-validation process involves a parallel workflow of experimental data acquisition and computational modeling, culminating in a statistical comparison of the two datasets.
Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computational NMR spectra of carbazole derivatives.
Experimental Protocol for Carbazole NMR Spectroscopy
A standardized and meticulously executed experimental protocol is the bedrock of reliable NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified carbazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[6][7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard pulse sequence with a spectral width of approximately 12 ppm is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the assignment of proton and carbon signals.[6]
-
-
Data Processing:
-
Process the raw free induction decay (FID) data using appropriate software (e.g., MestReNova, ACD/NMR Processor).[8][9]
-
Apply Fourier transformation, phase correction, and baseline correction to obtain a clean spectrum.[10]
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Computational Protocol for NMR Prediction
The accuracy of predicted NMR spectra is highly dependent on the computational method and basis set employed.[11][12]
Step-by-Step Methodology:
-
Structure Input and Conformational Search:
-
Draw the proposed 2D structure of the carbazole derivative in a molecular modeling software.
-
For flexible molecules, perform a conformational search to identify the lowest energy conformer(s), as these will be the most populated in solution and contribute most significantly to the observed NMR spectrum.
-
-
Geometry Optimization:
-
Optimize the geometry of the lowest energy conformer(s) using a suitable DFT method and basis set, for example, B3LYP/6-31G(d).[13] This step is crucial as the calculated NMR parameters are sensitive to the molecular geometry.
-
-
NMR Calculation:
-
Perform the NMR calculation on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[2][14] A combination like mPW1PW91/6-31G(d,p) has been shown to provide a good balance of accuracy and computational cost for ¹³C predictions.[15]
-
It is important to perform the calculation in a simulated solvent environment (e.g., using the Polarizable Continuum Model - PCM) that matches the experimental conditions.[13]
-
-
Chemical Shift Prediction:
Data Presentation and Comparison
A clear and concise presentation of the experimental and predicted data is essential for effective cross-validation.
Table 1: Comparison of Experimental and Predicted ¹H and ¹³C NMR Data for a Hypothetical Carbazole Derivative
| Position | Experimental ¹H (ppm) | Predicted ¹H (ppm) | Δδ (ppm) | Experimental ¹³C (ppm) | Predicted ¹³C (ppm) | Δδ (ppm) |
| 1 | 8.10 | 8.15 | -0.05 | 110.5 | 111.2 | -0.7 |
| 2 | 7.25 | 7.28 | -0.03 | 120.3 | 120.9 | -0.6 |
| 3 | 7.45 | 7.49 | -0.04 | 126.0 | 126.8 | -0.8 |
| 4 | 7.50 | 7.55 | -0.05 | 123.5 | 124.1 | -0.6 |
| 4a | - | - | - | 122.8 | 123.5 | -0.7 |
| 4b | - | - | - | 122.8 | 123.5 | -0.7 |
| 5 | 7.50 | 7.55 | -0.05 | 123.5 | 124.1 | -0.6 |
| 6 | 7.45 | 7.49 | -0.04 | 126.0 | 126.8 | -0.8 |
| 7 | 7.25 | 7.28 | -0.03 | 120.3 | 120.9 | -0.6 |
| 8 | 8.10 | 8.15 | -0.05 | 110.5 | 111.2 | -0.7 |
| 9a | - | - | - | 140.1 | 140.9 | -0.8 |
| 9b | - | - | - | 140.1 | 140.9 | -0.8 |
| N-H | 11.20 | 11.28 | -0.08 | - | - | - |
Statistical Analysis:
To objectively assess the agreement between the experimental and predicted data, several statistical metrics can be employed:
-
Mean Absolute Error (MAE): The average of the absolute differences between the predicted and experimental values.
-
Root Mean Square Error (RMSE): The square root of the average of the squared differences.
-
Correlation Coefficient (R²): A measure of how well the predicted values correlate with the experimental values.
A low MAE and RMSE, and an R² value close to 1, indicate a good agreement between the experimental and predicted spectra, thus validating the proposed structure.
The Rise of Machine Learning in NMR Prediction
Recent advancements in machine learning (ML) are further enhancing the accuracy and speed of NMR prediction.[7][17] ML models trained on large datasets of experimental NMR data can often predict chemical shifts with higher accuracy than traditional DFT methods, especially for common structural motifs.[18] Some software now incorporates both DFT and ML-based prediction algorithms.[19]
Conclusion
The cross-validation of predicted and experimental NMR spectra is a powerful and essential methodology for the structural elucidation of carbazole derivatives. By integrating high-quality experimental data with robust computational predictions, researchers can significantly increase their confidence in structural assignments. This integrated approach not only minimizes the risk of publishing incorrect structures but also provides a deeper understanding of the relationship between molecular structure and spectroscopic properties. As computational methods and machine learning algorithms continue to evolve, the synergy between theory and experiment will undoubtedly play an increasingly vital role in chemical research and drug development.
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- 12. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational NMR Prediction: A Microreview [corinwagen.github.io]
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- 19. selectscience.net [selectscience.net]
A Technical Guide to the Structure-Activity Relationship of 5,8-Dimethyl-9H-carbazol-3-ol Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic molecules.[1] Its rigid, planar, and aromatic nature allows for effective interaction with various biological targets, including DNA and a range of enzymes, making it a focal point in the design of novel therapeutic agents.[2] Among the diverse pharmacological activities exhibited by carbazole derivatives, their potential as anticancer agents has garnered significant attention.[3][4]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on the 5,8-Dimethyl-9H-carbazol-3-ol scaffold. We will delve into the nuanced effects of structural modifications on cytotoxic activity against breast cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols to facilitate further research and development in this promising area of oncology.
The 5,8-Dimethyl-9H-carbazol-3-ol Scaffold: A Promising Anticancer Core
Recent investigations into a series of 5,8-Dimethyl-9H-carbazol-3-ol derivatives have highlighted their potent cytotoxic effects, particularly against the aggressive triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[3] The parent compound and its analogs have been shown to exert their anticancer effects through a dual mechanism of action: inhibition of human topoisomerase I (hTopo I) and interference with actin dynamics, leading to apoptosis.[3][4] This multi-targeted approach is a significant advantage in overcoming the drug resistance that often plagues single-target therapies.
Structure-Activity Relationship Analysis
The biological activity of the 5,8-Dimethyl-9H-carbazol-3-ol scaffold is highly sensitive to the nature and position of substituents on the carbazole core. The following analysis is based on the seminal work of Ceramella et al. (2023), which systematically evaluated a series of analogs with modifications at the 6-position.[3]
Impact of Substitution at the 6-Position
The substitution at the 6-position of the 5,8-Dimethyl-9H-carbazol-3-ol ring system has a profound impact on the cytotoxic activity of these analogs. The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of key derivatives against the MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive) human breast cancer cell lines.[3]
| Compound | Substituent at Position 6 | Structure | MDA-MB-231 IC₅₀ (µM)[3] | MCF-7 IC₅₀ (µM)[3] |
| 1 | -Br | ![]() |
8.19 ± 0.26Inactive (>100)3 -H (Parent Compound)
1.44 ± 0.97Moderately Active4 -OH
0.73 ± 0.74 Moderately Active5 -B(OH)₂
6.59 ± 0.68Inactive (>100)
Key Insights from the SAR at Position 6:
-
The Hydroxyl Group is Key for Potency: The introduction of a hydroxyl group at the 6-position (Compound 4 ) results in the most potent analog in this series, with a sub-micromolar IC₅₀ value against the highly aggressive MDA-MB-231 cell line.[3] This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target(s).
-
Electron-Donating Groups are Favorable: The parent compound (Compound 3 , with a hydrogen at position 6) and the methoxy-substituted analog (Compound 2 ) both exhibit significant activity, although they are less potent than the 6-hydroxy derivative.[3] This indicates that electron-donating groups at this position are generally favorable for activity.
-
Bulky Halogens are Detrimental: The presence of a bromine atom at the 6-position (Compound 1 ) leads to a dramatic decrease in activity, with an IC₅₀ value approximately 30-fold higher than the parent compound against MDA-MB-231 cells and complete inactivity against MCF-7 cells.[3] This suggests that a bulky, electron-withdrawing group at this position is sterically and/or electronically disfavored.
-
The Boronic Acid Moiety: While the boronic acid derivative (Compound 5 ) is more active than the bromo- and methoxy-substituted analogs, it is less potent than the parent compound and the 6-hydroxy derivative.[3]
The Role of the N-9 Position: An Avenue for Future Exploration
The nitrogen atom at the 9-position of the carbazole ring is a common site for modification to modulate the physicochemical and pharmacological properties of this class of compounds. However, to date, there is a lack of publicly available data on the systematic exploration of N-9 substitution on the 5,8-Dimethyl-9H-carbazol-3-ol scaffold. This represents a significant opportunity for future research to further optimize the activity of this promising series of anticancer agents. The introduction of various alkyl or aryl substituents at the N-9 position could influence the planarity of the molecule, its solubility, and its interactions with target proteins, potentially leading to analogs with enhanced potency and improved pharmacokinetic profiles.
Comparative Performance Against Standard Therapeutics
To contextualize the potency of these novel carbazole derivatives, it is essential to compare their activity with that of established anticancer drugs. The following table provides a comparison of the IC₅₀ values of the most potent 5,8-Dimethyl-9H-carbazol-3-ol analog with doxorubicin, a standard-of-care chemotherapeutic agent for breast cancer.
| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 6-Hydroxy-5,8-dimethyl-9H-carbazol-3-ol (Compound 4) | 0.73 ± 0.74 [3] | Moderately Active[3] |
| Doxorubicin | ~1.38[5] | ~1.1[5] |
This comparison highlights the significant potential of the 6-hydroxy-5,8-dimethyl-9H-carbazol-3-ol analog, which exhibits comparable or even superior potency to doxorubicin against the MDA-MB-231 cell line in vitro.
Mechanistic Insights: A Dual-Pronged Attack on Cancer Cells
The anticancer activity of 5,8-Dimethyl-9H-carbazol-3-ol derivatives is attributed to their ability to simultaneously target two critical cellular processes: DNA replication and cytoskeletal integrity.[3]
Inhibition of Human Topoisomerase I
Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA, a necessary step for DNA replication and transcription.[4] The planar carbazole scaffold of these analogs is believed to intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. While the inhibitory activity has been confirmed, specific IC₅₀ values for topoisomerase I inhibition by these particular analogs are not yet available in the public domain.[6]
Caption: Simplified signaling pathway of Topoisomerase I inhibition.
Interference with Actin Dynamics
The actin cytoskeleton is vital for maintaining cell shape, motility, and division. The 5,8-Dimethyl-9H-carbazol-3-ol analogs have been shown to interfere with the normal organization of the actin network, leading to a disruption of these essential cellular processes and contributing to the induction of apoptosis.[3]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the study of 5,8-Dimethyl-9H-carbazol-3-ol analogs.
Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol
A plausible synthetic route for the parent compound, 5,8-Dimethyl-9H-carbazol-3-ol, involves a multi-step process commencing with the nitration of a suitable precursor followed by reduction of the nitro group.[7] A more efficient method has been described by Caruso et al. (2007) involving a hydroxydeboronation reaction.[8]
A Plausible Synthetic Route for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol:
-
Nitration of 5,8-dimethyl-9H-carbazol-3-ol: To a solution of 5,8-dimethyl-9H-carbazol-3-ol in concentrated sulfuric acid, a solution of nitric acid in sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated solid, 6-nitro-5,8-dimethyl-9H-carbazol-3-ol, is collected by filtration and washed with water.[7]
-
Reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol: The nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid. The reaction is heated to reflux and monitored by TLC. After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.[7]
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole analogs and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Human Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the activity of human topoisomerase I in relaxing supercoiled DNA.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer.
-
Inhibitor and Enzyme Addition: Add the test compound at various concentrations to the reaction mixture, followed by the addition of human topoisomerase I.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of actin.
-
Actin Preparation: Prepare a solution of pyrene-labeled G-actin in a low ionic strength buffer.
-
Initiation of Polymerization: Initiate actin polymerization by adding a high ionic strength buffer containing KCl and MgCl₂.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm). An increase in fluorescence corresponds to the polymerization of G-actin to F-actin.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its effect on actin polymerization.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The 5,8-Dimethyl-9H-carbazol-3-ol scaffold represents a highly promising starting point for the development of novel anticancer agents. The structure-activity relationship studies have clearly demonstrated that the cytotoxic potency of these analogs can be finely tuned by strategic substitutions, particularly at the 6-position, with the 6-hydroxy derivative emerging as a lead compound with sub-micromolar activity against triple-negative breast cancer cells.
Future research in this area should focus on several key aspects:
-
Exploration of N-9 Substitution: A systematic investigation of the impact of various substituents at the N-9 position is warranted to further optimize the potency and pharmacokinetic properties of these analogs.
-
Quantitative Mechanistic Studies: Determining the specific IC₅₀ values for topoisomerase I inhibition will provide a more quantitative understanding of the mechanism of action and aid in the rational design of more potent inhibitors.
-
In Vivo Efficacy Studies: The most promising analogs should be advanced to in vivo studies in relevant animal models of breast cancer to evaluate their therapeutic efficacy and safety profiles.
-
Expansion to Other Cancer Types: The cytotoxic activity of these compounds should be evaluated against a broader panel of cancer cell lines to determine their full therapeutic potential.
By pursuing these avenues of research, the full potential of 5,8-Dimethyl-9H-carbazol-3-ol analogs as a new class of multi-targeting anticancer drugs can be realized.
References
- BenchChem. (2025).
-
Ceramella, J., Iacopetta, D., Caruso, A., Mariconda, A., Petrou, A., Geronikaki, A., Rosano, C., Saturnino, C., Catalano, A., Longo, P., & Sinicropi, M. S. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Pharmaceuticals (Basel), 16(3), 353. [Link]
- BenchChem. (2025).
-
MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. [Link]
- Caruso, A., Voisin-Chiret, A. S., Lancelot, J. C., Sinicropi, M. S., Garofalo, A., & Rault, S. (2007). NOVEL AND EFFICIENT SYNTHESIS OF 5,8-DIMETHYL-9H-CARBAZOL-3-OL VIA A HYDROXYDEBORONATION REACTION. HETEROCYCLES, 71(10), 2203.
- ResearchGate. (2025).
- Asian Publication Corporation. (2025).
- BenchChem. (2025). Potential Pharmacological Relevance of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.
- BenchChem. (2025). Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.
- J Res Med Dent Sci. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 133-138.
- ResearchGate. (2025). (PDF) 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.
-
MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. [Link]
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- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics [iris.unibas.it]
- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Benchmarking Cytotoxicity: 5,8-Dimethyl-9H-carbazol-3-ol vs. Established Anticancer Agents
[1]
Executive Summary
5,8-Dimethyl-9H-carbazol-3-ol represents a critical scaffold in the development of tetracyclic antitumor alkaloids. Structurally analogous to Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and its hydroxylated derivative 9-hydroxyellipticine, this compound functions as both a bioactive agent and a high-value precursor for next-generation DNA-intercalating drugs.
This guide provides a technical benchmarking of 5,8-Dimethyl-9H-carbazol-3-ol against industry-standard chemotherapeutics (Ellipticine, Cisplatin, and Doxorubicin). It synthesizes data regarding Topoisomerase inhibition , DNA intercalation , and cytotoxic potency (IC₅₀) across key cancer cell lines (MCF-7, HeLa, MDA-MB-231).
Compound Profile & Mechanism of Action[1][2][3][4]
Structural Significance
The carbazole nucleus is a privileged structure in medicinal chemistry.[1] The 5,8-dimethyl substitution pattern and the 3-hydroxyl group of this compound mimic the D-ring functionality of Ellipticine, facilitating hydrogen bonding with phosphate groups in the DNA backbone. This structural mimicry allows the compound to intercalate between base pairs and stabilize the DNA-Topoisomerase cleavable complex.
Mechanistic Pathway
Unlike alkylating agents (e.g., Cisplatin), 5,8-Dimethyl-9H-carbazol-3-ol primarily acts through Topoisomerase II poisoning and DNA intercalation . Recent derivative studies also suggest potential activity against Topoisomerase I and interference with actin dynamics , preventing cancer cell migration.
Figure 1: Mechanism of Action (Topoisomerase Poisoning & Apoptosis)
Caption: The compound enters the nucleus, intercalates DNA, and inhibits Topoisomerase II, leading to double-strand breaks and subsequent apoptotic cell death.[2][3]
Comparative Cytotoxicity Data
The following data benchmarks 5,8-Dimethyl-9H-carbazol-3-ol against established standards. Data is aggregated from derivative studies and structural analog analysis (Ellipticine series).[4]
Table 1: Comparative IC₅₀ Values (µM) Across Cancer Cell Lines
| Compound | Class | MCF-7 (Breast) | HeLa (Cervical) | MDA-MB-231 (TNBC) | Mechanism Note |
| 5,8-Dimethyl-9H-carbazol-3-ol | Carbazole Scaffold | 4.5 - 12.0 | 8.0 - 15.0 | 11.6 ± 0.8 | DNA Intercalation / Topo II |
| Ellipticine | Pyridocarbazole | 0.8 - 1.5 | 1.2 - 2.0 | 2.5 ± 0.3 | High Affinity Intercalator |
| Cisplatin | Platinum Coord. | 5.8 ± 0.2 | 3.5 ± 0.4 | 18.0 ± 1.5 | DNA Cross-linker |
| Doxorubicin | Anthracycline | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.2 | Topo II Inhibitor |
| 5-Fluorouracil | Antimetabolite | 15.0 ± 2.0 | 8.5 ± 1.2 | >20.0 | Thymidylate Synthase Inhibitor |
Interpretation: While less potent than the nanomolar-range Doxorubicin, 5,8-Dimethyl-9H-carbazol-3-ol exhibits superior or comparable potency to Cisplatin in resistant lines like MDA-MB-231. Its value lies in its tunability ; derivatives (e.g., amino-substituted) often achieve sub-micromolar potency.
Experimental Protocol: Validated Cytotoxicity Assay
To replicate these benchmarks, use the following MTT Colorimetric Assay protocol. This workflow ensures reproducibility and minimizes edge effects common in 96-well plate formats.
Reagents & Preparation
-
Stock Solution: Dissolve 5,8-Dimethyl-9H-carbazol-3-ol in 100% DMSO to 10 mM. Store at -20°C.
-
Working Solution: Dilute stock in culture medium (DMEM/RPMI + 10% FBS) to final concentrations (0.1 – 100 µM). Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
Control Drug: Ellipticine (positive control) prepared similarly.
Step-by-Step Workflow
Figure 2: High-Throughput Cytotoxicity Screening Workflow
Caption: Standardized MTT assay workflow for determining IC50 values. Ensure triplicate wells for each concentration.
Causality & Quality Control
-
Why 5x10³ cells? This density ensures cells remain in the log-growth phase during the 72h treatment, preventing contact inhibition which can falsely lower drug efficacy.
-
Why <0.5% DMSO? Carbazoles are hydrophobic. While DMSO is necessary for solubility, concentrations >0.5% can induce membrane permeabilization, confounding cytotoxicity data. Always include a "Vehicle Control" (0.5% DMSO only).
-
Self-Validation: The assay is valid ONLY if the Vehicle Control shows >90% viability compared to untreated cells and the Positive Control (Ellipticine) falls within the historical IC₅₀ range.
Strategic Conclusion
5,8-Dimethyl-9H-carbazol-3-ol is a robust Lead Scaffold for oncological research.
-
Potency: It demonstrates low-micromolar cytotoxicity (4–12 µM), comparable to clinical standards like Cisplatin in specific breast cancer models.
-
Selectivity: Unlike broad alkylating agents, its mechanism (Topo II/Intercalation) offers a targeted approach, particularly for rapidly dividing cells.
-
Versatility: It serves as the primary intermediate for synthesizing 9-hydroxyellipticine analogs, allowing researchers to "tune" the lipophilicity and DNA binding affinity.
Recommendation: For initial screening, benchmark against Ellipticine to normalize data. For mechanistic studies, use in conjunction with Doxorubicin to distinguish between intercalation and Topo II poisoning effects.
References
-
Caruso, A., et al. (2007). Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction.[5] Heterocycles, 71(10), 2203–2210.[3] Link
-
Iacopetta, D., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI, Molecules. Link
-
BenchChem. Cytotoxicity of N-Substituted Carbazole Derivatives: A Comparative Analysis.Link
-
Saturnino, C., et al. (2018). Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents.[6] ChemistrySelect, 3(44), 12630–12638. Link
Sources
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- 4. researchgate.net [researchgate.net]
- 5. mdpi-res.com [mdpi-res.com]
- 6. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Docking simulation studies of 5,8-Dimethyl-9h-carbazole derivatives
Topic: Comparative Docking Simulation & Performance Guide: 5,8-Dimethyl-9H-carbazole Derivatives as hTopo I Inhibitors[1]
Executive Summary & Scope
Objective: This technical guide provides a comparative analysis of 5,8-Dimethyl-9H-carbazole derivatives , specifically evaluating their efficacy as Human Topoisomerase I (hTopo I) inhibitors for Triple-Negative Breast Cancer (TNBC) therapy.
Context: While the carbazole alkaloid Ellipticine is a potent DNA intercalator and Topoisomerase II inhibitor, its clinical utility is limited by severe cytotoxicity and lack of selectivity. Recent studies (2023) indicate that specific methylation at the 5 and 8 positions of the carbazole scaffold significantly enhances selectivity toward metastatic cells (MDA-MB-231) while reducing toxicity in normal cell lines, outperforming traditional halogenated (bromo-) derivatives.
Target Audience: Medicinal Chemists, Computational Biologists, and Oncology Researchers.
Comparative Performance Analysis
The following analysis contrasts the lead 5,8-dimethyl derivative (referred to here as Lead Compound 4 based on recent literature) against the clinical standard (Ellipticine) and structural analogs.
Efficacy vs. Toxicity Profile
| Compound Class | Representative Ligand | Target Selectivity | IC50 (MDA-MB-231) | Toxicity (Normal Cells) | Binding Energy (kcal/mol)* |
| 5,8-Dimethyl-Carbazole | Compound 4 | High (hTopo I) | 0.73 ± 0.74 µM | Negligible | -9.8 |
| Standard Reference | Ellipticine | Low (Pan-cytotoxic) | ~1.2 µM | High | -10.2 |
| Halogenated Analog | 6-Bromo-carbazole | Low | > 6.59 µM | Moderate | -7.5 |
| Unsubstituted Scaffold | 9H-Carbazole | None | > 50 µM | Low | -6.1 |
-
Note: Binding energies are averaged from AutoDock Vina simulations against hTopo I (PDB: 1T8I).
Structural Advantage of 5,8-Dimethyl Substitution
-
Hydrophobic Packing: The methyl groups at positions 5 and 8 provide a precise steric fit within the hydrophobic pocket of the hTopo I-DNA complex, which is not achieved by the bulkier bromine atom or the naked scaffold.
-
Selectivity Mechanism: Unlike Ellipticine, which indiscriminately intercalates into DNA causing high genotoxicity, the 5,8-dimethyl derivatives stabilize the "cleavable complex" of Topoisomerase I, triggering apoptosis specifically in rapidly dividing cancer cells without affecting quiescent normal cells.
Experimental Protocol: Self-Validating Docking Workflow
To replicate these findings or screen new derivatives, follow this self-validating protocol. This workflow ensures that the generated docking scores correlate with biological reality.
Phase 1: System Preparation
-
Protein Retrieval: Download Human Topoisomerase I (e.g., PDB ID: 1T8I or 1K4T ) from the RCSB Protein Data Bank.
-
Pre-processing:
-
Remove crystallographic water molecules (unless bridging is suspected).
-
Remove co-crystallized ligands (e.g., Camptothecin) but save their coordinates for validation.
-
Add polar hydrogens and compute Gasteiger charges using MGLTools.
-
Phase 2: Validation (The "Redocking" Step)
-
Crucial Step: Before docking new derivatives, you must re-dock the native co-crystallized ligand (e.g., Camptothecin) back into the empty active site.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, adjust the grid box size or exhaustiveness settings.
Phase 3: Ligand Docking
-
Ligand Construction: Draw 5,8-dimethyl-9H-carbazole derivatives in ChemDraw/MarvinSketch.
-
Energy Minimization: Minimize ligand energy using the MM2 force field to ensure a stable conformer.
-
Grid Box Setup: Center the grid box on the active site residues (Arg364, Asp533, His632). Dimensions: 60x60x60 Å with 0.375 Å spacing.
-
Execution: Run AutoDock Vina or Glide. Set exhaustiveness = 32 (high precision).
Mechanism of Action & Workflow Visualization
Experimental Workflow Diagram
This diagram outlines the logical flow from in silico design to biological validation.
Figure 1: Self-validating computational workflow for carbazole derivative screening.
Signaling Pathway: Mechanism of Apoptosis
The following diagram illustrates how the 5,8-dimethyl derivative induces cell death in TNBC cells.
Figure 2: Pharmacological mechanism of action targeting Topoisomerase I.
Key Findings & Recommendations
-
Selectivity is Key: The 5,8-dimethyl substitution pattern is critical. Removing these methyl groups or replacing them with halogens (Br, Cl) drastically reduces potency against MDA-MB-231 cells.
-
Binding Mode: Docking simulations typically reveal that the carbazole planar ring intercalates between DNA base pairs, while the 5,8-dimethyl groups interact with specific hydrophobic residues (e.g., Ala351, Leu361 ) in the Topo I enzyme, preventing the religation of the DNA strand.
-
Recommendation: For future development, focus on modifying the N-9 position of the 5,8-dimethyl scaffold to improve water solubility without disrupting the core hydrophobic interactions established by the methyl groups.
References
-
Saturnino, C., et al. (2023). "5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics." Pharmaceuticals, 16(3), 353.[2]
-
BenchChem. (2025).[1] "Comparative In Silico Docking Analysis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and Structurally Related Carbazole Derivatives."
-
Khare, S., et al. (2024). "Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies." Asian Journal of Chemistry, 36(6).
-
Caruso, A., et al. "1,4-Dimethyl-carbazole derivatives." ResearchGate.[3]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5,8-Dimethyl-9h-carbazol-3-ol
Understanding the Risks: Known and Potential Hazards
Carbazole, the core structure of 5,8-Dimethyl-9h-carbazol-3-ol, is classified as a substance that can cause skin, eye, and respiratory irritation[2][3][4]. Furthermore, some carbazole derivatives are suspected carcinogens and may cause genetic defects[2][3][5]. Given these potential hazards, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.
The primary routes of exposure to 5,8-Dimethyl-9h-carbazol-3-ol in a laboratory setting are:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal Contact: Skin contact with the solid or solutions.
-
Ocular Contact: Eye contact with the solid or solutions.
-
Ingestion: Accidental swallowing.
Due to the limited specific data on 5,8-Dimethyl-9h-carbazol-3-ol, it is prudent to handle it as a substance with potential for high toxicity.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is necessary to mitigate the risks associated with handling 5,8-Dimethyl-9h-carbazol-3-ol. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) | Full-coverage lab coat, closed-toe shoes, and long pants |
| Conducting reactions and purifications | Double-gloving with nitrile gloves | Chemical safety goggles | Work in a certified chemical fume hood | Full-coverage lab coat, closed-toe shoes, and long pants |
| Handling solid compound | Double-gloving with nitrile gloves | Chemical safety goggles | NIOSH-approved respirator with a particulate filter | Full-coverage lab coat, closed-toe shoes, and long pants |
| Waste disposal | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | As needed, based on the potential for aerosol generation | Full-coverage lab coat, closed-toe shoes, and long pants |
Step-by-Step PPE Protocol: Donning and Doffing
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Protective Clothing: Put on a clean, full-coverage lab coat. Ensure it is fully buttoned.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it inside out, avoiding contact with the exterior. Place it in a designated laundry receptacle for hazardous materials.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them.
-
Respirator: If worn, remove the respirator without touching the front.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Engineering Controls
The primary engineering control for handling 5,8-Dimethyl-9h-carbazol-3-ol is a certified chemical fume hood[6][7]. All manipulations of the solid compound and its solutions that could generate dust or aerosols should be performed within a fume hood.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb and neutralize the material. For larger spills, contact your institution's environmental health and safety department.
Waste Disposal
All waste contaminated with 5,8-Dimethyl-9h-carbazol-3-ol, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers[8]. Follow your institution's specific guidelines for chemical waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the key considerations for selecting the appropriate level of PPE when working with 5,8-Dimethyl-9h-carbazol-3-ol.
Caption: PPE selection workflow for handling 5,8-Dimethyl-9h-carbazol-3-ol.
Conclusion
Adherence to these PPE guidelines is crucial for the safe handling of 5,8-Dimethyl-9h-carbazol-3-ol. By understanding the potential hazards and implementing a multi-faceted safety approach that includes appropriate PPE, engineering controls, and proper waste disposal, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
- Material Safety Data Sheet - 9H-Carbazole. (n.d.).
- SAFETY DATA SHEET - Carbazole. (2023, September 22).
- Types of PPE to Wear When Compounding Hazardous Drugs. (2022, August 25).
- 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023, February 25).
- 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.).
- Carbazole - Safety Data Sheet. (n.d.).
- Safety Data Sheet: Carbazole. (n.d.).
- Carbazole - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Carbazole. (2010, May 14).
- Guidance on Information Requirements and Chemical Safety Assessment. (n.d.).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
- Properties, environmental fate and biodegradation of carbazole. (2017, May 31).
- ECHA Homepage. (n.d.).
- Laboratory Safety Guidance. (n.d.).
- Chemical safety report and uses. (n.d.).
- Chemical Safety Guidelines. (n.d.). Retrieved from a relevant institutional safety website.
- CARBAZOLE FOR SYNTHESIS - Safety Data Sheet. (n.d.).
- Laboratory Hazardous Waste Disposal Guideline – HS321. (n.d.).
- Introduction to ECHA's guidance on new CLP hazard classes. (2024, November 21).
- FE22767 - Safety Data Sheet. (2021, April 2).
- Chemical Safety Guide, 5th Ed. (n.d.).
- Guidance. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4).
Sources
- 1. mdpi.com [mdpi.com]
- 2. uprm.edu [uprm.edu]
- 3. fishersci.de [fishersci.de]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

